BDP R6G alkyne
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BF2N3O/c1-2-14-25-21(28)13-11-17-8-9-18-15-19-10-12-20(16-6-4-3-5-7-16)27(19)22(23,24)26(17)18/h1,3-10,12,15H,11,13-14H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYXFSSDBMYMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Photophysical Profile of BDP R6G Alkyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G alkyne is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Renowned for their exceptional photophysical properties, BODIPY dyes, including this compound, are characterized by high fluorescence quantum yields, sharp excitation and emission peaks, and excellent photostability.[1][2] The spectral characteristics of BDP R6G are analogous to those of Rhodamine 6G (R6G), a well-established xanthene dye.[1] The incorporation of a terminal alkyne group facilitates its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," enabling the covalent labeling of a wide array of biomolecules. This guide provides an in-depth overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a visualization of its application in bio-conjugation.
Core Photophysical Properties
The defining photophysical characteristics of this compound are summarized in the table below. These parameters are crucial for designing and troubleshooting fluorescence-based assays, including microscopy, flow cytometry, and fluorescence polarization studies.
| Photophysical Parameter | Value |
| Excitation Maximum (λabs) | 530 nm |
| Emission Maximum (λem) | 548 nm |
| Molar Extinction Coefficient (ε) | ~70,000 cm-1M-1 |
| Fluorescence Quantum Yield (ΦF) | 0.96 |
| Fluorescence Lifetime (τ) | ~5.7 ns |
| Recommended Solvents | DMF, DMSO, DCM |
Experimental Protocols
Accurate characterization of the photophysical properties of this compound is essential for its effective application. The following are detailed methodologies for key experimental procedures.
Measurement of UV-Visible Absorption Spectrum
This protocol outlines the determination of the absorption spectrum and, consequently, the molar extinction coefficient of this compound.
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., DMSO, DMF, or DCM)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five different concentrations in the micromolar range.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 300-700 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to blank the spectrophotometer.
-
Sample Measurement: Measure the absorbance of each of the diluted solutions, starting from the lowest concentration.
-
Data Analysis:
-
Plot absorbance at the absorption maximum (λabs) versus concentration.
-
According to the Beer-Lambert law (A = εbc), the slope of the resulting linear fit will be the molar extinction coefficient (ε) since the path length (b) is 1 cm.
-
Measurement of Fluorescence Emission Spectrum
This protocol describes how to obtain the fluorescence emission spectrum of this compound.
Materials:
-
This compound solution (from the absorption experiment, with absorbance < 0.1 at the excitation wavelength to avoid inner filter effects)
-
Fluorescence spectrometer
-
Quartz fluorescence cuvettes (1 cm path length)
Procedure:
-
Spectrometer Setup: Turn on the fluorescence spectrometer and allow the excitation source to stabilize. Set the excitation wavelength to the absorption maximum of this compound (530 nm). Set the emission scan range (e.g., 540-700 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent and measure its emission spectrum to identify any background fluorescence.
-
Sample Measurement: Place the cuvette with the this compound solution in the spectrometer and acquire the emission spectrum.
-
Data Correction: If necessary, subtract the blank spectrum from the sample spectrum. The peak of the corrected spectrum corresponds to the emission maximum (λem).
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield can be determined relative to a well-characterized standard. For BDP R6G, Rhodamine 6G in ethanol (ΦF = 0.95) is a suitable standard.
Materials:
-
This compound
-
Rhodamine 6G (as a standard)
-
Spectrophotometric grade ethanol
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilutions for both this compound and Rhodamine 6G in ethanol. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Absorption Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength (e.g., 525 nm).
-
Fluorescence Measurement: Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (ηsample2 / ηstandard2) where:
-
Φ is the quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent (in this case, since the solvent is the same, this term cancels out).
-
-
Visualizing the Application: Click Chemistry Workflow
This compound is primarily utilized as a fluorescent tag in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The following diagram illustrates a typical experimental workflow for labeling an azide-modified biomolecule.
References
An In-Depth Technical Guide to BDP R6G Alkyne: Spectroscopic Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of BDP R6G alkyne, a versatile fluorescent probe. It includes a summary of its key quantitative data, detailed experimental protocols for its characterization and use, and diagrams illustrating fundamental concepts and workflows.
Core Spectroscopic and Photophysical Properties
This compound is a borondipyrromethene (BODIPY) dye functionalized with a terminal alkyne group. This feature allows for its covalent attachment to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Spectrally, it is an analog of Rhodamine 6G (R6G), exhibiting bright fluorescence in the orange region of the visible spectrum.
Quantitative Data Summary
The following table summarizes the key photophysical parameters of this compound. Data for the extinction coefficient is based on the closely related BDP R6G NHS ester, and the fluorescence lifetime is an approximation based on Rhodamine 6G, which shares a similar spectral profile.
| Parameter | Value | Reference(s) |
| Absorption Maximum (λabs) | 530 nm | [1] |
| Emission Maximum (λem) | 548 nm | [1] |
| Molar Extinction Coefficient (ε) | ~76,000 M-1cm-1 | [2] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [1] |
| Fluorescence Lifetime (τ) | ~4 ns | [3] |
| Molecular Weight | 377.2 g/mol | |
| Molecular Formula | C21H18BF2N3O |
Experimental Protocols
Synthesis of Alkyne-Functionalized BODIPY Dyes
A common strategy involves a two-step process:
-
Synthesis of the Dipyrromethane Precursor: An alkyne-containing benzaldehyde is reacted with an excess of a 2,4-dimethylpyrrole in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM) at room temperature. The reaction is typically stirred for several hours to overnight.
-
Oxidation and Boron Complexation: The resulting dipyrromethane is then oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil. This is followed by the addition of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and then BF3·OEt2 to form the stable BODIPY core. The final product is then purified using column chromatography.
Measurement of Absorption and Emission Spectra
The following is a general protocol for measuring the absorption and emission spectra of this compound.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, or dichloromethane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).
-
Working Solution Preparation: Dilute the stock solution with the desired spectroscopic solvent to a concentration that gives an absorbance reading between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum Measurement:
-
Use the spectroscopic solvent as a blank to zero the spectrophotometer.
-
Record the absorbance of the this compound solution from approximately 400 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the determined λabs (530 nm).
-
Scan the emission spectrum from approximately 540 nm to 700 nm.
-
Identify the wavelength of maximum emission (λem).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for conjugating this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
A suitable solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing molecule and this compound in the desired molar ratio (typically a slight excess of the alkyne is used).
-
Add the solvent system to achieve the desired final concentrations.
-
Add the ligand solution to the reaction mixture.
-
Add the CuSO4 solution.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature with gentle stirring or shaking. The reaction time can vary from minutes to several hours, depending on the reactants.
-
-
Monitoring and Purification:
-
Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, the labeled product can be purified using appropriate chromatographic techniques (e.g., size-exclusion chromatography for biomolecules or silica gel chromatography for small molecules).
-
Visualizations
The following diagrams illustrate the fundamental process of fluorescence and a typical experimental workflow for characterizing this compound.
Caption: The Jablonski diagram illustrating the process of fluorescence.
Caption: Experimental workflow for the synthesis, characterization, and application of this compound.
References
BDP R6G Alkyne: A Comprehensive Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photophysical properties of BDP R6G alkyne, a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Renowned for their sharp absorption and emission spectra, high fluorescence quantum yields, and excellent photostability, BODIPY dyes are invaluable tools in biological imaging and sensing. This compound, with its terminal alkyne group, is specifically designed for bio-conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Core Photophysical Properties
This compound exhibits photophysical properties similar to the well-known rhodamine 6G, making it a suitable alternative in various fluorescence-based assays.[1][2] Its key characteristics are summarized below.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Fluorescence Quantum Yield (Φ) | 0.96 | [3][4] |
| Molar Extinction Coefficient (ε) | ~76,000 L⋅mol⁻¹⋅cm⁻¹ | [4] |
| Excitation Maximum (λex) | 530 nm | |
| Emission Maximum (λem) | 548 nm |
Note: The extinction coefficient provided is for the BDP R6G NHS ester derivative. It is presumed to be a close approximation for the alkyne derivative due to the structural similarity of the core fluorophore.
Experimental Protocols
The determination of the quantum yield and extinction coefficient are critical for the quantitative application of fluorescent probes. The following sections outline the standard methodologies for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by applying the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO, DMF, or DCM) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which for this compound is 530 nm.
-
Data Analysis: Plot the absorbance at λmax against the concentration of the dilutions. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression, according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the concentration in mol/L, and 'l' is the path length of the cuvette in cm (typically 1 cm).
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield is typically determined using a relative method, by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Rhodamine 6G is a common standard for dyes in this spectral region.
Methodology:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the this compound and the quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95) in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Data Analysis: Integrate the area under the emission curve for both the sample and the standard. The quantum yield of the sample (Φ_s) is then calculated using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s / n_std)²
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'std' refer to the sample and the standard, respectively.
-
Application in Bioconjugation: Click Chemistry Workflow
The terminal alkyne group of this compound allows for its covalent attachment to azide-modified biomolecules through a copper(I)-catalyzed click reaction. This highly efficient and specific reaction is widely used for labeling proteins, nucleic acids, and other biological targets.
Caption: Workflow for labeling an azide-modified biomolecule with this compound via CuAAC.
This workflow illustrates the key steps in a typical click chemistry labeling experiment. The this compound and the azide-modified biomolecule are combined in the presence of a copper(I) catalyst, which is often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. A ligand such as THPTA is frequently included to stabilize the copper(I) and improve reaction efficiency. After incubation, the resulting fluorescently labeled biomolecule is purified from the reaction mixture.
Conclusion
This compound is a high-performance fluorescent probe with a near-unity quantum yield and a strong molar extinction coefficient. Its terminal alkyne functionality makes it an ideal candidate for bio-orthogonal labeling through click chemistry, enabling the fluorescent tagging of a wide range of biomolecules for research and diagnostic applications. The experimental protocols and workflow provided in this guide offer a foundation for the successful application of this versatile fluorophore in a laboratory setting.
References
An In-depth Technical Guide to BDP R6G Alkyne: Chemical Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent dye BDP R6G alkyne, a valuable tool in bioconjugation and molecular imaging. It details the chemical structure, physicochemical properties, and a representative synthesis protocol for this important research compound.
Chemical Structure and Properties
This compound is a borondipyrromethene (BODIPY) dye that is spectrally similar to Rhodamine 6G (R6G). The core structure is a dipyrromethene ligand complexed with a difluoroboron moiety. The "alkyne" designation refers to the presence of a terminal alkyne group, which allows for its covalent attachment to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Chemical Formula: C₂₁H₁₈BF₂N₃O[1]
Molecular Weight: 377.2 g/mol [1]
CAS Number: 2006345-31-7[1]
The key physicochemical and fluorescence properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λex) | 530 nm | [1] |
| Emission Maximum (λem) | 548 nm | [1] |
| Molar Extinction Coefficient (ε) | ~76,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ΦF) | 0.96 | |
| Purity | ≥98% | |
| Solubility | DMF, DMSO, DCM | |
| Storage Conditions | -20°C in the dark, desiccated |
Synthesis of this compound
The synthesis of this compound, like other BODIPY dyes, generally involves a three-step, one-pot procedure starting from a substituted pyrrole and an appropriate aldehyde. This is followed by oxidation and subsequent complexation with a boron source. While the precise, proprietary synthesis protocols from commercial suppliers are not publicly available, a representative experimental protocol can be constructed based on established methods for synthesizing functionalized BODIPY dyes.
Experimental Protocol: Representative Synthesis
This protocol is a general representation and may require optimization.
Materials:
-
2,4-Dimethylpyrrole
-
4-(Prop-2-yn-1-yloxy)benzaldehyde
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine (TEA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Condensation: To a solution of 4-(prop-2-yn-1-yloxy)benzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM), add 2,4-dimethylpyrrole (2.2 equivalents). Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 2-3 drops). Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Oxidation: To the reaction mixture from the previous step, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equivalent) in anhydrous DCM. Stir the mixture at room temperature for 1 hour. The color of the solution should darken, indicating the formation of the dipyrromethene.
-
Boron Complexation: Cool the reaction mixture to 0°C in an ice bath. Slowly add an excess of triethylamine (TEA) (e.g., 5-6 equivalents), followed by the slow addition of an excess of boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 8-10 equivalents). Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Fluorescence Mechanism of BDP R6G Alkyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorescence mechanism of BDP R6G alkyne, a prominent member of the boron-dipyrromethene (BODIPY) family of fluorophores. Renowned for its brightness, photostability, and utility in bio-conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," this compound is a critical tool in biological imaging and diagnostics. This document delves into the core principles governing its fluorescence, the influence of its alkyne functionality, and the modulation of its photophysical properties upon conjugation. Detailed experimental protocols for its characterization and application are provided, along with a quantitative analysis of its spectral properties.
Introduction to this compound and the BODIPY Class
BDP R6G is a synthetic borondipyrromethene dye designed to mimic the spectral properties of Rhodamine 6G, exhibiting strong absorption and emission in the green-yellow region of the visible spectrum.[1][2][3][4] The core structure of BODIPY dyes features a dipyrromethene ligand complexed with a BF₂ unit. This creates a rigid and planar molecular scaffold that is fundamental to their desirable photophysical properties.[5] The rigidity of this structure minimizes non-radiative decay pathways (e.g., vibrational relaxation), leading to exceptionally high fluorescence quantum yields and sharp emission peaks.
The "R6G" designation indicates its spectral similarity to Rhodamine 6G, while the "alkyne" functional group is a terminal triple bond that enables covalent attachment to azide-modified molecules through the highly efficient and bio-orthogonal click chemistry reaction. This makes this compound a versatile tool for labeling and tracking biomolecules such as proteins, nucleic acids, and small-molecule drugs in complex biological systems.
The Core Fluorescence Mechanism
The fluorescence of this compound is governed by the electronic transitions within its π-conjugated system. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state (S₀) via several pathways:
-
Fluorescence (Radiative Decay): The emission of a photon, which is the desired outcome for imaging applications. Due to some energy loss during vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
-
Non-Radiative Decay: The energy is dissipated as heat through internal conversion or other processes. The rigid BODIPY core suppresses these pathways, leading to high quantum yields.
-
Intersystem Crossing: Transition to a triplet excited state (T₁), which can lead to phosphorescence or the generation of reactive oxygen species (ROS). While generally a minor pathway for standard BODIPY dyes, it can be enhanced through specific structural modifications.
Several factors can quench the fluorescence of BODIPY dyes, including:
-
Photoinduced Electron Transfer (PET): In the presence of a nearby electron donor or acceptor, an electron can be transferred to or from the excited fluorophore, leading to a non-radiative decay pathway.
-
Förster Resonance Energy Transfer (FRET): Non-radiative energy transfer to a nearby acceptor molecule.
-
Solvent Effects: Polar solvents can sometimes stabilize charge transfer states or form specific interactions that lead to fluorescence quenching.
Role of the Alkyne Group and "Click" Conjugation
The terminal alkyne group of this compound is primarily introduced as a chemical handle for conjugation and does not significantly alter the core fluorescence properties of the BDP R6G chromophore. However, the transformation of this alkyne into a 1,2,3-triazole ring via the CuAAC reaction with an azide-containing molecule can have a pronounced effect on the dye's photophysical characteristics.
The formation of the triazole ring extends the π-conjugated system of the fluorophore. This can lead to a bathochromic (red) shift in both the absorption and emission spectra. More significantly, the electronic nature of the substituent attached to the newly formed triazole can modulate the fluorescence quantum yield. In many cases, the click reaction leads to a "turn-on" or enhancement of fluorescence. This can occur if the azide-containing molecule, prior to reaction, has a quenching effect (e.g., through PET) that is subsequently removed upon the rigidification and altered electronic structure of the triazole-linked product.
The workflow for a typical click chemistry conjugation involving this compound is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. cn.lumiprobe.com [cn.lumiprobe.com]
- 4. hk.lumiprobe.com [hk.lumiprobe.com]
- 5. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
BDP R6G Alkyne: A Technical Guide for Advanced Research
For Immediate Release
This technical guide provides an in-depth overview of BDP R6G alkyne, a fluorescent dye increasingly utilized in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data, experimental protocols, and a visual representation of its application in copper-catalyzed click chemistry.
Core Compound Specifications
This compound is a borondipyrromethene-based dye designed for covalent labeling of azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." Its spectral properties are similar to the well-established rhodamine 6G (R6G), making it a valuable tool for fluorescence-based detection and imaging.
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 2006345-31-7 | [1][2][3][4] |
| Molecular Weight | 377.2 g/mol | [1] |
| Molecular Formula | C₂₁H₁₈BF₂N₃O | |
| Purity | ≥95% | |
| Excitation Maximum (λex) | 530 nm | |
| Emission Maximum (λem) | 548 nm | |
| Fluorescence Quantum Yield | 0.96 | |
| Solubility | Good in DMF, DMSO, and DCM | |
| Storage Conditions | -20°C in the dark |
Experimental Protocol: Copper-Catalyzed Click Chemistry
The terminal alkyne group on BDP R6G allows for its conjugation to molecules containing an azide group. The following is a general protocol for the copper-catalyzed click chemistry reaction. Note that optimization may be required for specific applications.
Materials:
-
This compound
-
Azide-modified molecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelating ligand (e.g., THPTA, TBTA)
-
Degassed buffer (e.g., phosphate-buffered saline, PBS)
-
Solvent (e.g., DMSO or DMF for dissolving the dye)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the specific application.
-
Prepare a stock solution of Copper(II) sulfate in water.
-
Prepare a fresh stock solution of Sodium Ascorbate in water immediately before use.
-
Prepare a stock solution of the copper chelating ligand in a suitable solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule in a degassed buffer.
-
To this, add the this compound stock solution. The molar ratio of dye to the target molecule should be optimized, but a slight excess of the dye is often used.
-
Add the copper chelating ligand to the reaction mixture.
-
Add the Copper(II) sulfate solution.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature, protected from light. The reaction time can vary from 30 minutes to a few hours.
-
-
Purification:
-
Following incubation, the labeled product can be purified from unreacted dye and catalyst using methods such as size exclusion chromatography, dialysis, or precipitation.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction involving this compound.
Caption: Workflow of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
This technical guide provides essential information for the effective use of this compound in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
An In-depth Technical Guide to BDP R6G Alkyne: Safety and Handling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the safety, handling, and experimental application of BDP R6G alkyne, a fluorescent dye crucial for biomolecular labeling through click chemistry.
Core Properties and Safety Data
This compound is a borondipyrromethene dye characterized by its brightness and photostability, with absorption and emission spectra similar to Rhodamine 6G (R6G). The terminal alkyne group enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioorthogonal chemistry.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C21H18BF2N3O | [1] |
| Molecular Weight | 377.2 g/mol | [1] |
| Appearance | Yellow to brown solid | Antibodies.com |
| Solubility | Good in DMF, DMSO, DCM | [1] |
| Excitation Maximum (λex) | 530 nm | [1] |
| Emission Maximum (λem) | 548 nm | [1] |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| Purity | ≥95% (by ¹H NMR and HPLC-MS) | Antibodies.com |
| Storage Conditions | Store at -20°C in the dark, desiccated. | BroadPharm |
Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| Very toxic to aquatic life with long-lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage. Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage Protocols
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.
Personal Protective Equipment (PPE) and Engineering Controls
| Control | Specification |
| Engineering Controls | Use in a well-ventilated area with an appropriate exhaust ventilation system. Ensure access to a safety shower and eye wash station. |
| Eye Protection | Wear safety goggles with side-shields. |
| Hand Protection | Wear protective gloves. Inspect gloves before use and dispose of them properly after handling. |
| Skin and Body Protection | Wear impervious clothing. |
| Respiratory Protection | Use a suitable respirator if ventilation is inadequate. |
Storage and Stability
| Condition | Recommendation |
| Storage Temperature | Store the solid powder at -20°C. If dissolved in a solvent, store at -80°C. |
| Light and Moisture | Keep the container tightly sealed and protected from direct sunlight. |
| Chemical Stability | The compound is stable under recommended storage conditions. |
| Incompatible Materials | Avoid strong acids/alkalis and strong oxidizing/reducing agents. |
| Hazardous Decomposition | May decompose and emit toxic fumes under fire conditions. |
Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is primarily used for labeling azide-modified biomolecules via CuAAC. The following is a general protocol for this procedure.
Materials
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
This compound
-
Azide-modified counterpart
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification supplies (e.g., size exclusion chromatography columns)
Stock Solution Preparation
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-modified molecule: Prepare a stock solution of the desired concentration in a suitable buffer.
-
Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
TBTA Ligand: Prepare a 10 mM stock solution in DMSO.
Labeling Protocol
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. The final concentration of the dye will depend on the concentration of the biomolecule and the desired labeling stoichiometry.
-
Add the TBTA ligand solution. A common final concentration is 1 mM.
-
To initiate the reaction, add the copper(II) sulfate solution (final concentration typically 0.25 mM) followed by the freshly prepared sodium ascorbate solution (final concentration typically 5 mM).
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress if necessary using an appropriate analytical technique (e.g., fluorescence spectroscopy, HPLC).
-
Once the reaction is complete, purify the labeled biomolecule from excess reagents using a suitable method such as size exclusion chromatography or dialysis.
Visualizing Workflows and Pathways
Experimental Workflow for CuAAC Labeling
The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with this compound.
Caption: A general workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Safety and Handling Workflow
This diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: A workflow outlining the key safety and handling procedures for this compound.
References
An In-Depth Technical Guide to the Storage and Handling of BDP R6G Alkyne
For researchers, scientists, and professionals in drug development utilizing BDP R6G alkyne, a fluorescent dye crucial for click chemistry applications, ensuring its stability and integrity is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, based on manufacturer specifications and safety data.
Summary of Key Storage and Handling Parameters
Proper storage and handling are critical to prevent the degradation of this compound. The following table summarizes the key quantitative data available from suppliers.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | -20°C[1][2][3][4][5] | Store in a tightly sealed container. |
| Long-term Storage (Powder) | -20°C in the dark | Desiccate to protect from moisture. |
| Storage in Solvent | -80°C | Use of appropriate solvents such as DMF, DMSO, or DCM is recommended. |
| Shipping Temperature | Ambient Temperature | Short-term exposure to ambient temperatures during shipping is acceptable. |
| Light Exposure | Avoid prolonged exposure to light. | Store in the dark to prevent photobleaching. |
| Shelf Life | Up to 24 months | When stored correctly at -20°C in the dark and desiccated. |
Experimental Protocols
While specific experimental protocols for this compound are highly dependent on the application, a general workflow for its use in a copper-catalyzed click chemistry reaction is outlined below. This protocol is a representative example and may require optimization for specific experimental setups.
Protocol: Labeling of an Azide-Containing Molecule with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
DMSO or DMF for dissolving the dye
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Store any unused portion at -80°C.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-containing molecule (e.g., to a final concentration of 100 µM) and this compound (e.g., to a final concentration of 200 µM) in your chosen reaction buffer. The final volume will depend on the scale of your experiment.
-
Add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 500 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Following incubation, the labeled product can be purified from unreacted dye and catalyst using methods appropriate for the labeled molecule, such as precipitation, dialysis, or chromatography (e.g., size-exclusion or reverse-phase HPLC).
-
-
Analysis:
-
Confirm successful labeling by measuring the fluorescence of the purified product at the appropriate excitation and emission wavelengths for BDP R6G (Excitation: ~530 nm, Emission: ~548 nm).
-
Visualizing Workflows and Safety
To further clarify the proper procedures, the following diagrams illustrate the key decision-making processes for storage and a typical experimental workflow.
Caption: Decision workflow for the proper storage of this compound upon receipt.
Caption: A generalized experimental workflow for a click chemistry reaction using this compound.
Safety and Handling Precautions
This compound is intended for laboratory research use only. Standard laboratory safety practices should be strictly followed.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
Handling:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Incompatible Materials:
-
Strong acids/alkalis and strong oxidizing/reducing agents.
By adhering to these storage and handling guidelines, researchers can ensure the quality and performance of this compound, leading to more accurate and reproducible results in their research endeavors.
References
Methodological & Application
Application Notes and Protocols for BDP R6G Alkyne in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G (BODIPY™ R6G) alkyne is a bright and photostable fluorescent dye belonging to the borondipyrromethene class. Its spectral properties are similar to the well-known rhodamine 6G (R6G), making it a valuable tool for fluorescence-based applications.[1][2] The terminal alkyne group on the BDP R6G molecule allows for its covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is characterized by its high yield, specificity, and biocompatibility, enabling the labeling of a wide range of molecules such as proteins, nucleic acids, and small-molecule drugs under mild conditions.[3][4]
These application notes provide detailed protocols for the use of BDP R6G alkyne in CuAAC reactions, along with its photophysical properties and relevant data for researchers in various fields, including cell biology, proteomics, and drug discovery.
Photophysical and Chemical Properties
This compound exhibits excellent photostability and a high fluorescence quantum yield, making it an ideal candidate for demanding imaging applications. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Yellow to brown solid | |
| Molecular Weight | 377.2 g/mol | |
| Excitation Maximum (λex) | 530 nm | |
| Emission Maximum (λem) | 548 nm | |
| Molar Extinction Coefficient (ε) | 76,000 L⋅mol⁻¹⋅cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| Solubility | Good in DMF, DMSO, DCM |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne (like this compound) and an azide to form a stable 1,2,3-triazole ring. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is highly efficient and specific, proceeding readily in aqueous solutions and over a wide pH range, making it suitable for labeling sensitive biological samples.
Experimental Protocols
The following protocols provide a general guideline for labeling azide-modified biomolecules with this compound. Optimization may be required for specific applications.
Protocol 1: Labeling of Azide-Modified Proteins
This protocol is adapted for labeling proteins that have been modified to contain azide groups.
Materials:
-
This compound
-
Azide-modified protein
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate (freshly prepared)
-
Aminoguanidine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve in DMSO or DMF to a final concentration of 10 mM.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA/TBTA: Prepare a 50 mM stock solution in deionized water (THPTA) or DMSO/t-butanol (TBTA).
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.
-
Aminoguanidine Hydrochloride: Prepare a 100 mM stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein in PBS (final concentration typically 10-100 µM).
-
This compound stock solution (2-5 fold molar excess over the protein).
-
Premix a solution of CuSO₄ and THPTA/TBTA (final concentrations of 0.1-1 mM CuSO₄ and 0.5-5 mM ligand).
-
Aminoguanidine hydrochloride stock solution (final concentration 5 mM).
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the solution by inverting the tube or by slow rotation.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction times may be optimized for specific proteins.
-
-
Purification:
-
Remove the excess dye and catalyst by size-exclusion chromatography or dialysis.
-
Protocol 2: Labeling of Azide-Modified Oligonucleotides
This protocol is suitable for labeling synthetic oligonucleotides containing an azide modification.
Materials:
-
This compound
-
Azide-modified oligonucleotide
-
Copper(II) sulfate (CuSO₄)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate (freshly prepared)
-
DMSO
-
Deionized water
-
Purification method (e.g., HPLC, ethanol precipitation)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve in DMSO to a final concentration of 10 mM.
-
CuSO₄/TBTA Complex: Prepare a 10 mM stock solution in a 45:55 (v/v) mixture of water and DMSO.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
Dissolve the azide-modified oligonucleotide in deionized water to a concentration of 100-500 µM.
-
In a microcentrifuge tube, add the oligonucleotide solution.
-
Add the this compound stock solution (1.5-3 fold molar excess over the oligonucleotide).
-
Add the CuSO₄/TBTA complex stock solution to a final concentration of 0.5-1 mM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Vortex the mixture thoroughly.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-16 hours in the dark.
-
-
Purification:
-
Purify the labeled oligonucleotide using reverse-phase HPLC or by ethanol precipitation to remove unreacted dye and catalyst.
-
Experimental Workflow and Logic
The general workflow for a typical labeling experiment using this compound is depicted below.
Applications
The high fluorescence and photostability of BDP R6G, combined with the versatility of click chemistry, make this compound a powerful tool for a variety of applications.
-
Fluorescence Microscopy: Labeled proteins, nucleic acids, or lipids can be visualized in fixed or live cells to study their localization, trafficking, and interactions. The spectral properties of BDP R6G are compatible with standard filter sets for R6G.
-
Flow Cytometry: Cells labeled with BDP R6G conjugates can be analyzed and sorted based on fluorescence intensity.
-
Drug Development and Delivery: this compound can be used to track the biodistribution of drug delivery systems, such as nanoparticles or liposomes, in vitro and in vivo.
-
Proteomics: Labeled proteins can be identified and quantified in complex mixtures using techniques such as in-gel fluorescence scanning.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive catalyst | Use freshly prepared sodium ascorbate. Ensure the copper source is not degraded. |
| Incompatible buffer | Avoid buffers containing primary amines (e.g., Tris) as they can inhibit the reaction. Use PBS or HEPES. | |
| Insufficient reagent concentration | Optimize the molar ratio of dye to biomolecule. | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Optimize the purification protocol. Use a larger size-exclusion column or perform additional purification steps. |
| Protein Precipitation | High concentration of organic solvent | Minimize the volume of DMSO/DMF used to dissolve the dye. |
| Denaturation by catalyst | Use a copper-chelating ligand like THPTA or TBTA to protect the protein. |
Conclusion
This compound is a versatile and robust fluorescent probe for the specific labeling of azide-modified biomolecules through copper-catalyzed click chemistry. Its excellent photophysical properties and the high efficiency of the CuAAC reaction make it a valuable tool for a wide range of applications in biological research and drug development. The protocols and information provided in these application notes serve as a starting point for researchers to incorporate this powerful fluorescent labeling strategy into their experimental workflows.
References
Illuminating Cellular Machinery: A Guide to Labeling Proteins with BDP R6G Alkyne in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fluorescent labeling of intracellular and cell-surface proteins in living cells using the bioorthogonal probe, BDP R6G alkyne. This method leverages the power of click chemistry to covalently attach the bright and photostable BDP R6G fluorophore to proteins of interest that have been metabolically or genetically engineered to contain an azide group.
Introduction
Visualizing protein localization, trafficking, and interaction in the complex environment of a living cell is paramount to understanding cellular function and disease. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool for such investigations. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are two prominent examples of bioorthogonal "click" reactions.
This guide focuses on the use of this compound, a borondipyrromethene (BODIPY)-based fluorescent dye, for live-cell protein labeling. BODIPY dyes are renowned for their exceptional photostability, high fluorescence quantum yields, and narrow emission spectra, making them ideal for demanding imaging applications, including long-term time-lapse microscopy.
Principle of the Method
The labeling strategy is a two-step process:
-
Introduction of an Azide Handle: An azide functional group, which is bioorthogonal, is incorporated into the protein of interest. This is typically achieved through the metabolic incorporation of an azide-bearing non-canonical amino acid (ncAA) into the protein's primary sequence.
-
Click Chemistry Reaction: The azide-modified protein is then specifically and covalently labeled with this compound through a click reaction. This results in a stable triazole linkage, tethering the fluorescent dye to the target protein.
Data Presentation
Photophysical Properties of BDP R6G
| Property | Value | Reference |
| Excitation Maximum (λex) | ~527 nm | [1] |
| Emission Maximum (λem) | ~547 nm | [1] |
| Molar Extinction Coefficient | High (characteristic of BODIPY dyes) | [2][3] |
| Fluorescence Quantum Yield (Φ) | High | [2] |
| Photostability | Excellent |
Comparison of Bioorthogonal Labeling Strategies
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Rate | Very Fast | Fast |
| Catalyst Required | Copper(I) | None |
| Live-Cell Compatibility | Requires careful optimization due to copper toxicity | Excellent |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Ideal For | Situations where rapid labeling is critical and copper toxicity can be mitigated. | Long-term live-cell imaging and applications where catalyst-induced toxicity is a concern. |
Experimental Protocols
Protocol 1: Site-Specific Protein Labeling via Non-Canonical Amino Acid (ncAA) Incorporation and CuAAC
This protocol describes the labeling of a protein of interest (POI) with this compound following the incorporation of an azide-functionalized ncAA, such as L-azidohomoalanine (AHA), a methionine surrogate.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Plasmid encoding the POI with a TAG amber stop codon at the desired labeling site
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for the ncAA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Imaging medium (e.g., FluoroBrite DMEM)
Procedure:
-
Cell Seeding and Transfection: a. Seed cells in a glass-bottom dish suitable for microscopy. b. Co-transfect the cells with the plasmid encoding the POI-TAG and the aaRS/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
ncAA Incorporation: a. 24 hours post-transfection, replace the culture medium with methionine-free medium. b. Incubate the cells for 1 hour to deplete endogenous methionine. c. Replace the medium with methionine-free medium supplemented with 50-100 µM AHA. d. Incubate for 4-16 hours to allow for incorporation of AHA into the POI.
-
CuAAC Labeling: a. Prepare a fresh labeling solution. For a final volume of 1 mL, mix:
- 1 µL of 10 mM this compound in DMSO (final concentration: 10 µM)
- 10 µL of 5 mM CuSO4 in water (final concentration: 50 µM)
- 50 µL of 5 mM THPTA in water (final concentration: 250 µM)
- 20 µL of 50 mM sodium ascorbate in water (freshly prepared) (final concentration: 1 mM)
- Bring the final volume to 1 mL with PBS. b. Wash the cells twice with PBS. c. Add the labeling solution to the cells and incubate for 5-15 minutes at 37°C, protected from light. d. Wash the cells three times with PBS.
-
Imaging: a. Replace the PBS with pre-warmed imaging medium. b. Image the cells using a fluorescence microscope equipped with appropriate filters for BDP R6G (e.g., excitation ~525/50 nm, emission ~560/50 nm).
Protocol 2: Site-Specific Protein Labeling via ncAA Incorporation and SPAAC
This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be beneficial for long-term imaging studies. This requires a strained alkyne, which is not this compound. For this protocol, you would need to use a BDP R6G derivative containing a strained alkyne like dibenzocyclooctyne (DBCO).
Application Example: Visualizing Epidermal Growth Factor Receptor (EGFR) Internalization
Bioorthogonal labeling with this compound can be used to study the dynamic trafficking of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding to its ligand, EGF, the EGFR undergoes endocytosis. This process can be visualized by labeling an azide-modified EGFR with this compound and tracking its movement from the plasma membrane into intracellular vesicles over time.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak Fluorescence Signal | Inefficient transfection. | Optimize transfection protocol. |
| Inefficient ncAA incorporation. | Increase ncAA concentration or incubation time. Ensure methionine-free conditions are maintained. | |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure all components of the labeling solution are at the correct concentration. | |
| High Background Fluorescence | Incomplete removal of unbound this compound. | Increase the number and duration of washing steps. |
| Non-specific binding of the dye. | Reduce the concentration of this compound or the incubation time. | |
| Cell Death/Toxicity | Copper toxicity (in CuAAC). | Reduce copper concentration or incubation time. Use a copper chelator like THPTA. Consider using SPAAC as an alternative. |
| High concentration of ncAA or dye. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
Conclusion
Labeling proteins with this compound in live cells via click chemistry is a robust and versatile method for studying protein dynamics. The exceptional photophysical properties of the BDP R6G dye, combined with the specificity of bioorthogonal reactions, provide a powerful tool for researchers in cell biology and drug discovery. By following the detailed protocols and considering the troubleshooting advice provided, researchers can successfully implement this technique to gain deeper insights into the intricate workings of the cell.
References
Application Notes and Protocols for BDP R6G Alkyne in Flow Cytometry-Based Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of cell proliferation is a cornerstone of research in numerous fields, including oncology, immunology, and toxicology. A robust method for measuring DNA synthesis is the incorporation of nucleoside analogs into the DNA of actively dividing cells. This document provides a detailed guide for a cell proliferation assay using 2'-Deoxy-2'-azido-uridine (AdU) and its subsequent detection with the fluorescent dye BDP R6G alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, analyzed by flow cytometry.
BDP R6G is a bright and photostable borondipyrromethene dye with spectral properties similar to Rhodamine 6G. The alkyne modification allows for its covalent attachment to azide-modified molecules. In this assay, AdU, an azide-modified thymidine analog, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Following fixation and permeabilization, this compound is "clicked" onto the azide group of AdU, enabling the fluorescent labeling of proliferating cells. This method offers a sensitive and reliable alternative to traditional proliferation assays like BrdU incorporation, as it does not require harsh DNA denaturation steps that can damage cellular epitopes.
Principle of the Assay
The assay is based on a two-step process:
-
Incorporation of an azide-modified nucleoside: Proliferating cells are incubated with AdU. During DNA synthesis, AdU is incorporated into the newly synthesized DNA strands.
-
Click chemistry detection: The cells are then fixed, permeabilized, and subjected to a click reaction. The terminal alkyne group on the BDP R6G dye covalently links to the azide group on the incorporated AdU in the presence of a copper(I) catalyst. The resulting fluorescently labeled cells can be quantified using flow cytometry.
Signaling Pathway and Detection Chemistry
Caption: Mechanism of AdU incorporation and this compound detection.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) |
| This compound | Lumiprobe | 2006345-31-7 |
| 2'-Deoxy-2'-azido-uridine (AdU) | Jena Bioscience | NU-821 |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | C1297 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Formaldehyde, 16% solution | Thermo Fisher Scientific | 28908 |
| Saponin | Sigma-Aldrich | S7900 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| DNA stain (e.g., DAPI, Propidium Iodide) | Thermo Fisher Scientific | D1306, P3566 |
Experimental Protocols
Cell Preparation and AdU Labeling
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Plate cells at a density that will allow for active proliferation without reaching confluency during the experiment. For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL.
-
AdU Labeling:
-
Prepare a 10 mM stock solution of AdU in DMSO.
-
Add AdU to the cell culture medium to a final concentration of 10-20 µM.
-
Incubate the cells for a period that allows for sufficient incorporation of AdU. This can range from 1 hour to overnight, depending on the cell cycle length of your cells. A 2-hour incubation is a good starting point.
-
Include a negative control sample of cells that are not treated with AdU.
-
Cell Fixation and Permeabilization
-
Harvesting: Harvest cells and wash once with 1% BSA in PBS. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer (e.g., 4% formaldehyde in PBS). Incubate for 15 minutes at room temperature, protected from light.
-
Washing: Add 1 mL of 1% BSA in PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash.
-
Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer (e.g., 0.5% Saponin in 1% BSA/PBS). Incubate for 15 minutes at room temperature.
Click Reaction for this compound Staining
Note: The click reaction cocktail should be prepared fresh and used within 15 minutes.
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 100 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
-
Prepare Click Reaction Cocktail (per sample):
-
In a microcentrifuge tube, combine the following in order:
-
130 µL PBS
-
20 µL of 100 mM CuSO₄:THPTA (1:2 molar ratio, premixed)
-
2.5 µL of 10 mM this compound
-
20 µL of 1 M Sodium Ascorbate
-
-
-
Staining:
-
Centrifuge the permeabilized cells and remove the supernatant.
-
Resuspend the cell pellet in 172.5 µL of the freshly prepared Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Add 1 mL of Permeabilization Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash.
-
DNA Staining and Flow Cytometry Analysis
-
DNA Staining (Optional): To analyze cell cycle distribution, resuspend the cells in a solution containing a DNA stain (e.g., DAPI at 1 µg/mL or Propidium Iodide at 20 µg/mL with RNase A). Incubate as recommended by the manufacturer.
-
Final Resuspension: Resuspend the cells in 500 µL of 1% BSA in PBS for flow cytometry analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for BDP R6G (Excitation/Emission: ~530/548 nm) and the chosen DNA stain.
-
Gating Strategy:
-
Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters.
-
For the AdU-treated sample, create a gate for BDP R6G positive cells to identify the proliferating population. Use the negative control (no AdU) to set the gate.
-
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| AdU | 10 mM | 10-20 µM |
| This compound | 10 mM | 12.5 µM |
| CuSO₄ | 100 mM | 1 mM |
| THPTA | 100 mM | 2 mM |
| Sodium Ascorbate | 1 M | 100 mM |
Table 2: Incubation Times and Conditions
| Step | Time | Temperature | Notes |
| AdU Labeling | 1-24 hours | 37°C | Optimize for cell type |
| Fixation | 15 minutes | Room Temperature | Protect from light |
| Permeabilization | 15 minutes | Room Temperature | |
| Click Reaction | 30 minutes | Room Temperature | Protect from light |
| DNA Staining | 15-30 minutes | Room Temperature | As per manufacturer's protocol |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Low BDP R6G Signal | Inefficient AdU incorporation | Increase AdU concentration or incubation time. Ensure cells are actively proliferating. |
| Inefficient click reaction | Prepare fresh sodium ascorbate solution. Ensure correct concentrations of all click reagents. | |
| Insufficient permeabilization | Increase saponin concentration or incubation time. | |
| High Background Signal | Non-specific binding of this compound | Ensure adequate washing after the click reaction. |
| Dead cells | Use a viability dye to exclude dead cells from the analysis. | |
| Cell Clumping | Over-fixation or harsh centrifugation | Reduce centrifugation speed. Add EDTA to buffers. Gently vortex to resuspend pellets. |
Application Notes and Protocols for BDP R6G in Lipid and Cellular Membrane Staining
Topic: BDP R6G Alkyne for Staining Lipids and Cellular Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visualizing the intricate network of cellular lipids and membranes is crucial for understanding a myriad of biological processes, from signal transduction to membrane trafficking. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for labeling biomolecules with minimal perturbation to their native function.[1][2][3] This application note details the use of the BDP R6G fluorophore in conjunction with metabolic labeling to stain lipids and cellular membranes for fluorescence microscopy.
The primary method for this application does not involve direct staining with this compound. Instead, it is a two-step process that leverages the high specificity and efficiency of click chemistry. First, cells are incubated with a lipid analog containing a terminal alkyne group. This alkyne-modified lipid is metabolically incorporated into cellular membranes and lipid droplets.[4] Following this metabolic labeling, the cells are fixed, permeabilized, and subjected to a click reaction with an azide-functionalized fluorescent dye, in this case, BDP R6G azide.[5] This reaction covalently attaches the bright and photostable BDP R6G dye to the alkyne-labeled lipids, enabling their visualization.
BDP R6G is a borondipyrromethene dye with spectral properties similar to Rhodamine 6G (R6G), offering high fluorescence quantum yield and photostability. Its alkyne and azide derivatives are specifically designed for click chemistry applications.
Principle of the Method: Metabolic Labeling and Click Chemistry
The experimental approach is based on a two-step labeling strategy:
-
Metabolic Incorporation of an Alkyne-Lipid: Cells are cultured in a medium supplemented with a lipid analog containing a terminal alkyne group (e.g., alkyne-oleic acid, alkyne-cholesterol, or propargylcholine). The cellular machinery recognizes this analog and incorporates it into various lipid species, effectively tagging lipid droplets and membranes with the alkyne handle. This bioorthogonal alkyne group is small and generally does not interfere with the natural biological activity of the lipid.
-
Click Chemistry-Mediated Visualization: After the metabolic labeling period, the cells are fixed and permeabilized. A click reaction cocktail containing an azide-functionalized BDP R6G dye (BDP R6G azide), a copper(I) catalyst, and a stabilizing ligand is then added. The copper(I) catalyst facilitates the highly specific cycloaddition reaction between the alkyne group on the incorporated lipids and the azide group on the BDP R6G dye, forming a stable triazole linkage. This results in the covalent attachment of the fluorescent BDP R6G molecule to the target lipids, allowing for their visualization by fluorescence microscopy.
Data Presentation
BDP R6G Fluorophore Properties
| Property | Value | Reference |
| Dye Class | Borondipyrromethene | |
| Excitation Maximum (λex) | ~530 nm | |
| Emission Maximum (λem) | ~548 nm | |
| Molar Extinction Coefficient (ε) | ~76,000 - 116,000 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.95 - 0.96 | |
| Recommended Storage | -20°C in the dark, desiccated |
Recommended Reagent Concentrations for Staining Protocol
| Reagent | Stock Concentration | Final Concentration |
| Alkyne-Modified Lipid | 10 mM in Ethanol or DMSO | 2.5 - 20 µM |
| BDP R6G Azide | 1 mM in DMSO | 2 - 20 µM |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 200 µM - 2 mM |
| THPTA (Copper Ligand) | 100 mM in H₂O | 1 - 10 mM |
| Sodium Ascorbate (Reducing Agent) | 100 mM in H₂O (prepare fresh) | 5 - 50 mM |
| 4% Paraformaldehyde (PFA) | 4% (w/v) in PBS | For cell fixation |
| 0.1% Triton X-100 | 0.1% (v/v) in PBS | For cell permeabilization |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Lipids with an Alkyne-Lipid Analog
This protocol describes the incorporation of an alkyne-modified lipid into cultured mammalian cells.
Materials:
-
Cultured mammalian cells on glass coverslips
-
Complete cell culture medium
-
Alkyne-modified lipid (e.g., alkyne-oleic acid) stock solution (10 mM in ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Prepare the labeling medium by diluting the 10 mM alkyne-modified lipid stock solution into pre-warmed complete cell culture medium to a final concentration of 2.5 - 20 µM.
-
Aspirate the existing culture medium from the cells.
-
Add the labeling medium to the cells.
-
Incubate the cells for 4 to 24 hours under normal cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the specific lipid analog being used.
-
After incubation, aspirate the labeling medium and wash the cells twice with warm PBS.
-
Proceed immediately to cell fixation and the click chemistry reaction (Protocol 2).
Protocol 2: Click Chemistry Staining of Alkyne-Labeled Lipids with BDP R6G Azide
This protocol outlines the fixation, permeabilization, and subsequent fluorescent labeling of the alkyne-tagged lipids.
Materials:
-
Alkyne-labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
PBS
-
BDP R6G azide stock solution (1 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in H₂O)
-
THPTA ligand stock solution (100 mM in H₂O)
-
Sodium ascorbate stock solution (100 mM in H₂O, prepare fresh immediately before use )
-
Mounting medium
-
Microscope slides
Procedure:
-
Fixation:
-
Fix the alkyne-labeled cells by incubating them with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each coverslip (assuming a 200 µL reaction volume), mix the following components in the order listed:
-
172 µL PBS
-
4 µL BDP R6G azide (final concentration: 20 µM)
-
2 µL Copper(II) sulfate (final concentration: 200 µM)
-
2 µL THPTA ligand (final concentration: 1 mM)
-
-
Vortex the mixture briefly.
-
Add 20 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM) to initiate the reaction. Vortex immediately.
-
Add the complete click reaction cocktail to the coverslip, ensuring the cells are fully covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for the BDP R6G fluorophore (Excitation: ~530 nm, Emission: ~548 nm).
-
Visualizations
References
Application Notes: BDP R6G Alkyne for Fixed-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G alkyne is a high-performance fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Its structural similarity to Rhodamine 6G (R6G) results in comparable spectral properties, but with the superior photostability and high fluorescence quantum yield characteristic of BODIPY dyes.[][2][3] The terminal alkyne group enables its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient bioorthogonal reaction commonly known as "click chemistry."[2][4] These features make this compound an excellent tool for visualizing a wide range of biomolecules, including proteins, nucleic acids, and glycans, in fixed-cell imaging applications.
Key Features and Applications
This compound offers several advantages for fixed-cell imaging:
-
High Fluorescence Quantum Yield: With a quantum yield of 0.96, this compound provides bright fluorescent signals, enabling the detection of low-abundance targets.
-
Excellent Photostability: As a BODIPY dye, BDP R6G exhibits greater resistance to photobleaching compared to traditional fluorophores like fluorescein, allowing for longer exposure times and more robust image acquisition.
-
Narrow Emission Spectrum: The dye's narrow emission spectrum reduces spectral overlap in multicolor imaging experiments, improving the clarity and accuracy of the results.
-
Bioorthogonal Reactivity: The alkyne group's specific reactivity with azides ensures minimal off-target labeling, leading to high signal-to-noise ratios.
-
Versatility: this compound can be used to label a variety of azide-modified biomolecules that have been metabolically incorporated or enzymatically tagged in cells.
Primary Applications in Fixed-Cell Imaging Include:
-
Visualization of newly synthesized proteins through the incorporation of azide-bearing amino acid analogs (e.g., L-azidohomoalanine, AHA).
-
Imaging of DNA replication by labeling with azide-modified nucleosides (e.g., 5-ethynyl-2'-deoxyuridine, EdU, followed by an azide-alkyne reaction in a two-step process).
-
Detection and localization of post-translationally modified proteins, such as glycosylated proteins, using azide-functionalized sugars.
Data Presentation
Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 530 nm | |
| Emission Maximum (λem) | 548 nm | |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ (in methanol for similar BODIPY dyes) | |
| Solubility | DMF, DMSO, DCM | |
| Molecular Weight | 377.2 g/mol |
Comparative Analysis of Fluorescent Probes
While direct quantitative comparisons of this compound with other fluorescent alkynes in fixed-cell imaging are not extensively published, the inherent properties of BODIPY dyes suggest superior performance in terms of photostability and quantum yield over many common fluorophores. For instance, BODIPY dyes are known to be significantly more photostable than fluorescein. In multicolor experiments, the choice of dye should also consider spectral overlap with other fluorophores being used.
Experimental Protocols
Protocol 1: General Labeling of Azide-Modified Biomolecules in Fixed Adherent Cells
This protocol provides a general procedure for labeling azide-modified proteins or other biomolecules in fixed cells using this compound.
Materials:
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Antifade mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Seed cells on coverslips in a multi-well plate and culture under appropriate conditions.
-
Incubate cells with the desired azide-modified metabolic precursor (e.g., AHA for nascent proteins) at an optimized concentration and duration.
-
-
Cell Fixation:
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following components in order:
-
85 µL PBS
-
1 µL this compound (from a 10 mM stock in DMSO)
-
2 µL Copper(II) Sulfate (from a 20 mM stock in water)
-
2 µL THPTA ligand (from a 10 mM stock in water)
-
10 µL Sodium Ascorbate (from a 200 mM stock in water, freshly prepared)
-
-
Remove the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Wash twice with PBS.
-
-
Counterstaining (Optional):
-
If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm) and any counterstains.
-
Mandatory Visualization
References
Metabolic Labeling of Cells with Alkyne Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with alkyne-functionalized probes is a powerful and versatile technique for studying the dynamics of various biomolecules within a cellular context. This method involves introducing small, bioorthogonal alkyne tags into nascent proteins, lipids, glycans, or nucleic acids via the cell's own metabolic pathways. The incorporated alkyne groups are chemically inert within the biological system but can be specifically and efficiently detected through a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This allows for the attachment of a wide array of reporter molecules, such as fluorophores or biotin, enabling visualization, enrichment, and quantification of the labeled biomolecules.[1][2][3][4][5]
This document provides detailed application notes and protocols for the metabolic labeling of different classes of biomolecules using alkyne probes, tailored for researchers, scientists, and professionals in drug development.
Core Concepts and Workflow
The general workflow for metabolic labeling with alkyne probes involves two main stages: the labeling of the biomolecule of interest within the cell and the subsequent detection of the incorporated alkyne tag.
Application 1: Metabolic Labeling of Proteins
Metabolic labeling of proteins with alkyne probes is a powerful tool for studying protein synthesis, localization, and post-translational modifications such as prenylation. Non-canonical amino acids or modified isoprenoid precursors containing an alkyne group are introduced to cell culture media and are subsequently incorporated into newly synthesized proteins.
Quantitative Parameters for Protein Labeling
| Parameter | Alkyne Probe | Typical Concentration | Incubation Time | Cell Type Example | Key Considerations |
| Protein Synthesis | L-homopropargylglycine (HPG) | 25-50 µM | 1-4 hours | HeLa, HEK293 | Can replace methionine in labeling media for higher incorporation. |
| Protein Prenylation | C15AlkOH / C15AlkOPP (Farnesol Alkyne) | 1-25 µM | 18-72 hours | COS-7, HeLa, Primary Neurons | Pre-treatment with statins (e.g., lovastatin) can enhance probe incorporation by depleting endogenous isoprenoids. |
Protocol: Metabolic Labeling and Detection of Prenylated Proteins
This protocol is optimized for the detection of prenylated proteins using an alkyne-modified isoprenoid analog in mammalian cells.
Materials:
-
Mammalian cells (e.g., HeLa or COS-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Alkyne-isoprenoid probe (e.g., C15AlkOH)
-
Lovastatin (optional, for enhancing incorporation)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction components:
-
Azide-fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
Procedure:
-
Cell Seeding: Seed cells in a culture plate to achieve 40-60% confluency on the day of labeling.
-
(Optional) Statin Pre-treatment: To enhance probe incorporation, replace the medium with fresh medium containing 20 µM lovastatin and incubate for 6 hours.
-
Metabolic Labeling: Add the alkyne-isoprenoid probe to the culture medium to a final concentration of 10 µM. Incubate for 24 hours at 37°C in a CO₂ incubator.
-
Cell Harvest: Aspirate the medium, wash the cells twice with cold PBS, and then lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Click Reaction: In a microcentrifuge tube, combine 50 µg of protein lysate with the click reaction cocktail. The final concentrations of the reaction components are typically: 100 µM azide-fluorophore, 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA. Adjust the final volume with PBS.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of cold acetone and incubating at -20°C for 20 minutes. Centrifuge to pellet the protein and discard the supernatant.
-
SDS-PAGE and In-Gel Fluorescence: Resuspend the protein pellet in SDS-PAGE sample buffer, heat, and resolve the proteins on a polyacrylamide gel. Visualize the labeled proteins using an in-gel fluorescence scanner.
Application 2: Metabolic Labeling of Lipids
Alkyne-modified fatty acids, sterols, or other lipid precursors can be used to track lipid metabolism, localization, and interactions. These probes are readily taken up by cells and incorporated into various lipid species.
Quantitative Parameters for Lipid Labeling
| Parameter | Alkyne Probe | Typical Concentration | Incubation Time | Cell Type Example | Key Considerations |
| Fatty Acid Metabolism | 17-Octadecynoic acid (17-ODYA) | 10-50 µM | 4-24 hours | A549, HEK293 | Can be used to study fatty acid uptake, storage in lipid droplets, and incorporation into complex lipids. |
| Cholesterol Trafficking | Diazirine alkyne cholesterol probes | 1-5 µM | 1-6 hours | CHO, HeLa | Diazirine group allows for UV-crosslinking to interacting proteins. |
Protocol: Metabolic Labeling and Imaging of Cellular Lipids
This protocol describes the labeling of cellular lipids with an alkyne-modified fatty acid and subsequent visualization by fluorescence microscopy.
Materials:
-
Cells grown on glass coverslips
-
Alkyne-fatty acid probe (e.g., 17-ODYA)
-
Fatty acid-free BSA
-
Formaldehyde solution (4%) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction components (as listed above)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the alkyne-fatty acid complexed with fatty acid-free BSA.
-
Metabolic Labeling: Add the alkyne-fatty acid probe to the cell culture medium to a final concentration of 25 µM. Incubate for 4-24 hours.
-
Cell Fixation: Wash the cells on coverslips with PBS and then fix with 4% formaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail and add it to the coverslips. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Staining: Wash the coverslips three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips again with PBS and mount them on microscope slides. Image the cells using a fluorescence microscope with the appropriate filter sets.
Application 3: Metabolic Labeling of Glycans
Metabolic oligosaccharide engineering with alkyne-modified sugars allows for the study of glycosylation, a critical post-translational modification involved in many biological processes.
Quantitative Parameters for Glycan Labeling
| Parameter | Alkyne Probe | Typical Concentration | Incubation Time | Cell Type Example | Key Considerations |
| Fucosylation | 6-Alkynyl-Fucose (6-Alk-Fuc) | 25-100 µM | 24-72 hours | Caco-2, Molt4 | Peracetylated forms of the sugar analogs are used to improve cell permeability. |
| Sialylation | Alkynyl-N-acetylmannosamine (ManNAc) | 25-50 µM | 48-72 hours | Jurkat, HeLa | ManNAc is a precursor for sialic acid biosynthesis. |
| N-Glycosylation | 1,3-Pr₂-6-OTs GlcNAlk | 100-500 µM | 24-48 hours | HeLa | This probe shows specificity for hybrid N-glycan structures. |
Protocol: Metabolic Labeling and Detection of Cell Surface Glycans
This protocol details the labeling of cell surface glycans with an alkynyl sugar and subsequent detection by flow cytometry.
Materials:
-
Suspension or adherent cells
-
Peracetylated alkynyl sugar (e.g., Ac₄ManNAlk)
-
PBS containing 1% BSA (FACS buffer)
-
Click chemistry reaction components (as listed above)
-
Flow cytometer
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the desired peracetylated alkynyl sugar (e.g., 50 µM Ac₄ManNAlk) for 48-72 hours.
-
Cell Harvest: Harvest the cells and wash them twice with cold FACS buffer.
-
Click Reaction: Resuspend the cells in the click reaction cocktail. Incubate for 30 minutes at room temperature.
-
Washing: Wash the cells three times with FACS buffer to remove excess reagents.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.
Signaling Pathway Visualization
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low signal | - Inefficient probe incorporation- Inactive click reaction components- Steric hindrance | - Optimize probe concentration and incubation time.- Use inhibitors to deplete endogenous precursors.- Prepare fresh click reaction reagents, especially the reducing agent.- Consider using a longer PEG linker on the azide reporter to overcome steric hindrance. |
| High background | - Non-specific binding of the probe or reporter- Excess unincorporated probe | - Ensure thorough washing steps after labeling and click reaction.- Titrate the concentration of the azide reporter.- Include a "no probe" control to assess background from the reporter alone. |
| Cell toxicity | - High concentration of the alkyne probe- Cytotoxicity of the click reaction catalyst (copper) | - Perform a dose-response curve to determine the optimal non-toxic probe concentration.- Minimize the duration of the click reaction and ensure thorough washing.- For live-cell imaging, consider using copper-free click chemistry methods. |
Conclusion
Metabolic labeling with alkyne probes offers a robust and versatile platform for the dynamic study of biomolecules in living systems. The bioorthogonal nature of the alkyne tag, coupled with the high efficiency of the click reaction, provides a powerful tool for a wide range of applications in basic research and drug development. By carefully optimizing labeling conditions and choosing the appropriate detection method, researchers can gain valuable insights into complex biological processes.
References
- 1. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 3. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
Troubleshooting & Optimization
How to reduce background fluorescence with BDP R6G alkyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using BDP R6G alkyne in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using this compound?
High background fluorescence in click chemistry experiments using this compound can originate from several sources:
-
Unbound Fluorophore: Excess this compound that has not reacted with its azide target and has been insufficiently washed away.
-
Nonspecific Binding: The this compound, which is a lipophilic BODIPY dye, can nonspecifically adhere to cellular components like lipids and proteins.[]
-
Residual Copper Catalyst: Copper (I) ions used to catalyze the click reaction can sometimes contribute to background noise or quenching.
-
Cellular Autofluorescence: Many cell types naturally fluoresce, particularly in the green spectrum, which can interfere with the BDP R6G signal.[2]
-
Reagent Aggregation: The fluorescent probe or other components of the click reaction cocktail may form aggregates that appear as bright, nonspecific puncta.
Q2: How can I be sure that the signal I'm seeing is specific to the click reaction?
To confirm the specificity of your staining, it is crucial to include proper controls in your experiment. Two essential controls are:
-
No-Azide Control: This sample should go through the entire experimental procedure, including the click reaction with this compound, but without the initial incorporation of the azide-modified molecule. Any fluorescence observed in this control is likely due to nonspecific binding of the this compound.
-
No-Click-Reaction Control: In this control, cells are labeled with the azide but the click reaction cocktail (or at least the copper catalyst) is omitted. This will help identify any background fluorescence from the azide-labeled biomolecule itself.
Q3: Can the copper catalyst be a source of background? How do I remove it?
While less common as a direct source of fluorescence, residual copper ions can sometimes interfere with imaging and can be cytotoxic.[3] Efficient removal of the copper catalyst is good practice. Here are a few methods:
-
Washing with a Chelator: After the click reaction, wash the cells with a buffer containing a copper chelator like EDTA (Ethylenediaminetetraacetic acid). A typical wash solution would be 1-5 mM EDTA in PBS.
-
Using Copper-Chelating Ligands: Including a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) in your click reaction cocktail can stabilize the Cu(I) ion, improve reaction efficiency, and reduce its unwanted side effects.[4]
Q4: How important are washing steps, and what is the optimal procedure?
Thorough washing is one of the most critical steps for reducing background from unbound this compound.
-
Increase Wash Frequency and Duration: Instead of two short washes, try three to four washes of at least 5 minutes each.
-
Use a Mild Detergent: Including a low concentration of a mild detergent, such as 0.1% Tween-20, in your wash buffer (e.g., PBS) can help to remove nonspecifically bound dye.
-
Buffer Choice: Phosphate-buffered saline (PBS) is a standard and effective wash buffer.
Troubleshooting Guide
High background fluorescence can often be mitigated by systematically troubleshooting your experimental protocol.
Diagram: Troubleshooting Workflow for High Background Fluorescence
Caption: A step-by-step workflow to diagnose and resolve high background fluorescence.
Quantitative Data
Optimizing the blocking step is crucial for minimizing the nonspecific binding of this compound. The choice of blocking agent can significantly impact the signal-to-noise ratio. While specific data for this compound is limited, the following table provides a comparison of common blocking agents used in fluorescence staining, which can serve as a starting point for optimization.
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-3% in PBS | Inexpensive and commonly used. | Can sometimes be a less effective blocker than serum. May contain impurities that lead to background. |
| Normal Goat/Donkey Serum | 5-10% in PBS | Highly effective at blocking nonspecific sites. | More expensive than BSA. Must be from the species the secondary antibody was not raised in. |
| Commercial Blocking Buffers | Per manufacturer | Optimized formulations for low background. Often protein-free options are available. | Generally more expensive than homemade buffers. |
This data is generalized for fluorescence staining and should be optimized for your specific cell type and experimental conditions with this compound.
Experimental Protocols
Detailed Protocol for Cell Staining with this compound
This protocol provides a general framework for labeling azide-modified biomolecules in fixed cells with this compound.
Materials:
-
Cells cultured on glass coverslips
-
Azide-modified molecule of interest
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 3% BSA in PBS
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Click Reaction Cocktail Components:
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 50 mM in H₂O)
-
Copper Ligand (e.g., THPTA, 100 mM in H₂O)
-
Reducing Agent: Sodium Ascorbate (freshly prepared, e.g., 500 mM in H₂O)
-
-
Wash Buffer: 0.1% Tween-20 in PBS
-
Antifade mounting medium with DAPI
Procedure:
-
Metabolic Labeling: Incubate cells with the azide-modified molecule for the desired time and concentration according to your experimental design.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce nonspecific binding.
-
-
Click Reaction:
-
Note: Prepare the Click Reaction Cocktail immediately before use and add components in the specified order to avoid precipitation.
-
For a 500 µL reaction volume, combine:
-
435 µL PBS
-
10 µL Copper Ligand solution (final concentration ~2 mM)
-
5 µL CuSO₄ solution (final concentration ~0.5 mM)
-
1-5 µL this compound stock solution (final concentration 2-10 µM; optimization is critical )
-
-
Mix gently, then add:
-
50 µL Sodium Ascorbate solution (final concentration ~50 mM)
-
-
Remove the blocking buffer from the cells and add the Click Reaction Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the Click Reaction Cocktail.
-
Wash cells three to four times with Wash Buffer for 5 minutes each, with gentle agitation.
-
-
Nuclear Staining and Mounting:
-
Perform a final rinse with PBS.
-
Mount the coverslip on a microscope slide using an antifade mounting medium containing DAPI.
-
Seal the coverslip and allow the mounting medium to cure.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with appropriate filter sets for BDP R6G (Excitation/Emission ~530/548 nm) and DAPI.
-
Diagram: this compound Experimental Workflow
Caption: A streamlined workflow for cell staining using this compound via click chemistry.
References
Troubleshooting poor labeling efficiency with BDP R6G alkyne
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BDP R6G alkyne for fluorescent labeling applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is designed for covalent labeling of azide-modified molecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), also known as "click chemistry". Its absorption and emission spectra are similar to Rhodamine 6G (R6G). BDP R6G is known for being a bright and photostable dye.
Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~530 nm |
| Emission Maximum (λem) | ~548 nm |
| Molar Extinction Coefficient (ε) | > 50,000 cm⁻¹M⁻¹ |
| Recommended Storage | Store at -20°C in the dark, desiccated.[1] |
| Shipping Conditions | Can be shipped at room temperature for up to 3 weeks.[1] |
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in common organic solvents like DMSO and DMF. To prepare a stock solution, dissolve the desired amount of the dye in anhydrous DMSO or DMF to a concentration of, for example, 10 mM. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C, protected from light. Once a solution is prepared, it is best to use it within one month if stored at -20°C, or within six months if stored at -80°C.
Q3: Can I use this compound for copper-free click chemistry?
This compound is a terminal alkyne and is optimized for copper-catalyzed click chemistry. For copper-free click chemistry, you would typically need a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Troubleshooting Poor Labeling Efficiency
This section addresses common issues encountered during the labeling of biomolecules with this compound using copper-catalyzed click chemistry.
Problem: Weak or No Fluorescence Signal
A weak or absent fluorescent signal is one of the most common issues and can stem from several factors related to the click reaction itself or the integrity of the reagents.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inactive Copper Catalyst | The active catalyst in CuAAC is Copper(I), which is prone to oxidation to the inactive Copper(II) state, especially in the presence of oxygen. • Solution: Always use freshly prepared sodium ascorbate solution as a reducing agent to maintain copper in the Cu(I) state. Degas your reaction buffer and other aqueous solutions by bubbling with an inert gas like argon or nitrogen. |
| Inappropriate Ligand-to-Copper Ratio | A copper-chelating ligand (e.g., THPTA, TBTA) is crucial for stabilizing the Cu(I) catalyst and preventing its precipitation. An incorrect ratio can lead to an inactive catalyst. • Solution: A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from reactive oxygen species. |
| Degraded Reagents | The sodium ascorbate reducing agent is particularly susceptible to degradation. The this compound itself can also degrade if not stored properly. • Solution: Prepare sodium ascorbate solution fresh for each experiment. Ensure your this compound has been stored correctly at -20°C in the dark and desiccated. |
| Suboptimal Reagent Concentrations | The concentrations of the dye, copper, ligand, and reducing agent can significantly impact reaction efficiency. • Solution: Optimize the concentrations of all reaction components. Refer to the recommended concentration ranges in the experimental protocol section. |
| Steric Hindrance | The azide group on your target biomolecule may be in a location that is not easily accessible to the this compound. • Solution: Consider performing the reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream applications, to expose the azide group. |
| Incorrect Order of Reagent Addition | The order in which reagents are added can affect the stability and activity of the catalyst. • Solution: A common practice is to first mix the copper sulfate with the ligand, add this mixture to the solution containing your azide-modified biomolecule and this compound, and then initiate the reaction by adding the fresh sodium ascorbate solution. |
Problem: High Background Fluorescence
High background can interfere with the detection of your specifically labeled molecule.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Excess Unreacted this compound | Insufficient removal of the unreacted fluorescent dye is a primary cause of high background. • Solution: Ensure thorough purification of your labeled biomolecule after the click reaction. For proteins, size exclusion chromatography or dialysis are effective. For oligonucleotides, ethanol precipitation or HPLC can be used. |
| Non-specific Binding of the Dye | The dye may non-specifically associate with your biomolecule or other components in the sample. • Solution: Include additional washing steps after the labeling and purification process. Using a blocking agent like BSA during subsequent steps (e.g., imaging) can also help reduce non-specific binding. |
| Precipitation of this compound | This compound has limited aqueous solubility and can precipitate if the concentration of the organic solvent (like DMSO) is too low in the final reaction mixture, leading to fluorescent aggregates. • Solution: Ensure that the final concentration of the organic solvent used to dissolve the dye is sufficient to maintain its solubility throughout the reaction. |
Experimental Protocols
Detailed Protocol for Labeling an Azide-Modified Protein with this compound
This protocol provides a starting point for the copper-catalyzed click chemistry labeling of a protein. Optimization may be necessary for your specific protein and application.
1. Preparation of Stock Solutions:
-
Azide-Modified Protein: Prepare a solution of your protein in a copper-chelating-agent-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the order listed:
-
Azide-modified protein solution
-
PBS buffer to bring the reaction to the desired final volume
-
This compound stock solution (to a final concentration of 20-100 µM)
-
-
Vortex briefly to mix.
-
Add the THPTA ligand solution (to a final concentration of 500 µM). Vortex briefly.
-
Add the CuSO₄ solution (to a final concentration of 100 µM). Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 1-5 mM).
3. Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate the reaction at room temperature for 1-2 hours. Longer incubation times may be required for dilute samples or less accessible azide sites.
4. Purification of the Labeled Protein:
-
Remove the unreacted this compound and other reaction components using a suitable purification method.
-
Size-Exclusion Chromatography (e.g., a PD-10 desalting column): This is a highly effective method for separating the labeled protein from small molecule reagents.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes over 24-48 hours.
-
Recommended Reagent Concentrations for Optimization
| Reagent | Typical Final Concentration |
| Azide-Modified Biomolecule | 10 - 100 µM |
| This compound | 20 - 200 µM (1-10 fold excess over azide) |
| Copper (II) Sulfate | 50 - 200 µM |
| Ligand (e.g., THPTA) | 250 - 1000 µM |
| Sodium Ascorbate | 1 - 5 mM |
Visualizations
Caption: Workflow for this compound labeling via CuAAC.
Caption: Troubleshooting decision tree for this compound labeling.
References
Technical Support Center: Optimizing BDP R6G Alkyne for Cellular Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BDP R6G alkyne for cell staining. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experiments and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell staining?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1] It is characterized by its brightness, high photostability, and a terminal alkyne group.[1] This alkyne functional group allows the dye to be covalently attached to molecules containing an azide group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2] Its primary application in cell staining is the fluorescent labeling of azide-modified biomolecules within cells, enabling visualization by fluorescence microscopy.
Q2: What are the excitation and emission maxima of this compound?
The spectral properties of BDP R6G are similar to those of Rhodamine 6G.[1] While the exact maxima can be influenced by the solvent environment, the approximate excitation and emission maxima are 527 nm and 547 nm, respectively.
Q3: Can this compound be used for both live and fixed cell imaging?
Yes, this compound can be used for both live and fixed cell imaging. However, the protocols and optimal concentrations may vary between the two applications. For live-cell imaging, it is crucial to use lower dye concentrations and minimize exposure to the copper catalyst to reduce cytotoxicity.
Q4: What are the key advantages of using this compound for cell staining?
Key advantages include:
-
High Photostability: BODIPY dyes like BDP R6G are known for their resistance to photobleaching, making them suitable for long-term imaging experiments.
-
Bright Fluorescence: BDP R6G exhibits a high fluorescence quantum yield, resulting in bright signals.
-
Specificity of Labeling: The click chemistry reaction is highly specific between the alkyne group on the dye and the azide group on the target molecule, leading to low off-target labeling.
-
Narrow Emission Spectra: BODIPY dyes typically have narrow emission peaks, which is advantageous for multicolor imaging by reducing spectral overlap.
Q5: How does the concentration of this compound affect the fluorescence signal?
The fluorescence intensity generally shows a linear relationship with the concentration of the BODIPY dye within a certain range. One study on BODIPY dyes demonstrated a linear increase in fluorescence intensity with concentrations up to 1 µM. At very high concentrations, some BODIPY dyes can exhibit self-quenching, where the fluorescence intensity decreases. Therefore, it is essential to titrate the dye concentration to find the optimal balance between signal intensity and background.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescent Signal | Inefficient Click Reaction: The copper-catalyzed click reaction may not be proceeding efficiently. | • Ensure all click chemistry reagents are fresh, especially the sodium ascorbate solution, which should be prepared immediately before use. • Optimize the copper concentration; typically, a concentration between 50 µM and 200 µM is effective for cellular imaging. • Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and improve reaction efficiency. |
| Low Dye Concentration: The concentration of this compound may be too low. | • Increase the dye concentration in a stepwise manner (e.g., from 1 µM to 5 µM). Refer to the concentration tables below for recommended ranges. | |
| Inaccessible Alkyne/Azide Groups: The alkyne or azide groups on the target biomolecule may be sterically hindered or buried. | • For in vitro labeling of extracted molecules, consider using denaturing or solvating conditions, such as adding DMSO to the reaction buffer, to improve accessibility. | |
| High Background Fluorescence | Excess Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. | • Titrate the dye concentration to the lowest effective concentration. • Increase the number and duration of wash steps after the staining procedure to remove unbound dye. |
| Cellular Autofluorescence: Some cell types exhibit natural fluorescence. | • Image an unstained control sample to assess the level of autofluorescence. • If autofluorescence is problematic, consider using a dye with a different excitation/emission spectrum if your experimental design allows. | |
| Precipitation of the Dye: At high concentrations, the dye may form aggregates that appear as fluorescent puncta. | • Ensure the dye is fully dissolved in a suitable solvent like DMSO before diluting it into the aqueous staining buffer. • Avoid using excessively high dye concentrations. | |
| Cell Viability Issues (Live-Cell Imaging) | Copper Toxicity: The copper catalyst used in the click reaction can be toxic to cells. | • Use the lowest effective copper concentration. • Minimize the incubation time with the copper catalyst. • Use a copper-chelating ligand to reduce its toxicity. • Ensure thorough washing of the cells after the click reaction to remove all traces of the catalyst. |
| Phototoxicity: High-intensity excitation light can damage cells, especially during long-term imaging. | • Use the lowest possible laser power that still provides an adequate signal. • Reduce the exposure time and/or the frequency of image acquisition. • Consider using a more photostable dye if photobleaching and phototoxicity are significant issues. |
Quantitative Data
The optimal concentration of this compound will depend on the specific cell type, the abundance of the target molecule, and whether the cells are live or fixed. The following tables provide recommended starting concentrations and ranges for titration.
Table 1: Recommended this compound Concentrations for Cell Staining
| Application | Starting Concentration | Titration Range | Notes |
| Live Cell Imaging | 1 µM | 0.1 - 5 µM | Lower concentrations are recommended to minimize potential cytotoxicity. |
| Fixed Cell Staining | 2.5 µM | 1 - 10 µM | Higher concentrations can often be used with fixed cells as cytotoxicity is not a concern. |
| Tissue Sections | 5 µM | 2 - 20 µM | Deeper tissue penetration may require higher dye concentrations. |
Table 2: Relationship Between BODIPY Dye Concentration and Fluorescence Intensity
| Concentration | Relative Fluorescence Intensity | Observation |
| 0.1 µM | Low | Signal may be difficult to distinguish from background. |
| 0.5 µM | Moderate | Good starting point for optimization. |
| 1.0 µM | High | Often provides a strong signal with acceptable background. A linear increase in intensity is expected up to this point. |
| > 5.0 µM | Very High / Potential Quenching | Increased risk of high background and potential for fluorescence quenching at very high concentrations. |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol is designed for labeling azide-modified biomolecules in living cells.
Materials:
-
Live cells cultured in appropriate vessels (e.g., glass-bottom dishes)
-
Azide-modified precursor for metabolic labeling (if applicable)
-
This compound stock solution (1 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Copper ligand (e.g., THPTA) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, prepare fresh )
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling (if applicable): Incubate cells with the azide-modified precursor in culture medium for the desired time to allow for incorporation into the target biomolecules.
-
Cell Preparation: Gently wash the cells twice with warm PBS or serum-free medium to remove any unincorporated azide precursor.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, add the components in the following order:
-
900 µL of cell culture medium
-
1 µL of 1 mM this compound stock solution (final concentration: 1 µM)
-
2.5 µL of 20 mM CuSO₄ stock solution (final concentration: 50 µM)
-
5 µL of 50 mM ligand stock solution (final concentration: 250 µM)
-
Mix gently.
-
25 µL of 100 mM sodium ascorbate stock solution (final concentration: 2.5 mM)
-
Mix gently.
-
-
Staining: Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubation: Incubate the cells at 37°C for 5-15 minutes, protected from light. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells three times with warm cell culture medium to remove the click reaction cocktail.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for BDP R6G (Excitation/Emission: ~527/547 nm).
Protocol 2: Fixed-Cell Staining with this compound
This protocol is suitable for labeling azide-modified biomolecules in fixed cells.
Materials:
-
Cells grown on coverslips
-
Azide-modified precursor for metabolic labeling (if applicable)
-
This compound stock solution (1 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Copper ligand (e.g., THPTA) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, prepare fresh )
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Metabolic Labeling (if applicable): As described in the live-cell protocol.
-
Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Prepare Click Reaction Cocktail: Prepare as described in the live-cell protocol, but PBS can be used in place of cell culture medium.
-
Staining: Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for this compound cell staining.
Caption: Logical troubleshooting workflow for this compound staining.
References
Preventing photobleaching of BDP R6G alkyne during microscopy
Welcome to the technical support center for BDP R6G alkyne. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in preventing photobleaching of this compound during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is known for its high brightness and photostability.[1] Its absorption and emission spectra are similar to the traditional dye, Rhodamine 6G. The terminal alkyne group allows for its covalent attachment to azide-modified molecules via a copper-catalyzed click chemistry reaction.[1][2]
Q2: What causes photobleaching of this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that can chemically damage the dye molecule. The rate of photobleaching is influenced by the intensity and duration of the excitation light.
Q3: How does the photostability of this compound compare to other common fluorophores?
This compound, as a member of the BODIPY family of dyes, is generally considered to be significantly more photostable than traditional fluorophores like fluorescein and many rhodamine derivatives. While direct quantitative comparisons in standardized conditions are limited in the literature, Alexa Fluor dyes are also known for their enhanced photostability compared to older dyes like Cy3.[3][4]
Troubleshooting Guide: Dim or Fading this compound Signal
If you are experiencing a weak or rapidly fading signal from your this compound labeling, consult the following guide.
| Symptom | Possible Cause | Recommended Solution |
| Signal is initially bright but fades quickly. | Photobleaching | - Reduce laser power to the minimum necessary for a good signal-to-noise ratio.- Decrease the camera exposure time.- Use a neutral density filter to attenuate the excitation light.- Minimize the sample's total exposure to light by focusing on a nearby area before imaging the region of interest.- Employ an antifade mounting medium. |
| Signal is weak from the beginning. | Inefficient Labeling | - Ensure the click chemistry reaction has been properly performed. See the detailed protocol below.- Verify the quality and reactivity of the this compound and the azide-modified target molecule.- Optimize the concentration of the dye and the target molecule for the labeling reaction. |
| Suboptimal Imaging Settings | - Check that you are using the correct excitation and emission filters for BDP R6G (Excitation max: ~530 nm, Emission max: ~548 nm).- Ensure the objective lens is clean and appropriate for your sample. | |
| High background fluorescence. | Unbound Dye | - Perform thorough washing steps after the labeling reaction to remove any unbound this compound. |
| Autofluorescence | - Image an unlabeled control sample to assess the level of autofluorescence from your cells or tissue.- If autofluorescence is high in the green/yellow channel, consider spectral unmixing if your microscope system supports it. | |
| Signal appears punctate or aggregated. | Dye Aggregation | - Ensure that the this compound is fully dissolved in an appropriate solvent (e.g., DMSO) before adding it to your aqueous reaction buffer.- Sonication of the stock solution may help to break up small aggregates. |
Quantitative Data Summary
The following tables provide a summary of the key photophysical properties of this compound and a qualitative comparison of its photostability with other commonly used fluorophores.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Excitation Maximum | ~530 nm |
| Emission Maximum | ~548 nm |
| Fluorescence Quantum Yield | 0.96 |
| Molecular Weight | 377.2 g/mol |
Data sourced from product specifications.
Table 2: Qualitative Photostability Comparison of Common Fluorophores
| Fluorophore Class | Relative Photostability | Notes |
| BODIPY Dyes (e.g., BDP R6G) | High | Generally exhibit excellent resistance to photobleaching. |
| Alexa Fluor Dyes (e.g., Alexa Fluor 555) | High | Developed for improved photostability over traditional dyes. |
| Cyanine Dyes (e.g., Cy3) | Moderate | Can be susceptible to photobleaching, especially at high laser powers. Alexa Fluor dyes are generally more photostable. |
| Rhodamine Dyes (e.g., Rhodamine 6G) | Moderate to Low | Photostability can vary significantly between different derivatives. |
| Fluorescein (FITC) | Low | Prone to rapid photobleaching, especially at non-optimal pH. |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Biomolecules with this compound via Click Chemistry
This protocol provides a general guideline for labeling azide-modified proteins or other biomolecules with this compound for subsequent fluorescence microscopy.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄) solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
Procedure:
-
Prepare the this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the Copper Catalyst Solution: In a microcentrifuge tube, mix the 10 mM CuSO₄ solution with the 50 mM THPTA solution in a 1:5 molar ratio (e.g., 10 µL of CuSO₄ and 10 µL of THPTA). This will form the Cu(I)-THPTA catalyst complex.
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, add your azide-modified biomolecule to a final concentration of 1-10 µM in PBS.
-
Add the this compound stock solution to a final concentration of 25-100 µM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
Add the pre-mixed Cu(I)-THPTA catalyst solution to a final concentration of 100 µM.
-
-
Incubation: Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.
-
Removal of Unreacted Dye (Optional but Recommended): The labeled biomolecule can be purified from unreacted this compound using methods appropriate for your sample, such as spin desalting columns, dialysis, or protein precipitation.
-
Sample Preparation for Microscopy: Prepare your sample for microscopy according to your specific experimental needs (e.g., cell fixation, permeabilization, and mounting).
Protocol 2: Imaging this compound-Labeled Samples
General Recommendations:
-
Microscope: A confocal or widefield fluorescence microscope equipped with appropriate filters for the BDP R6G dye is recommended.
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Excitation: Use a laser line or filter set that is close to the excitation maximum of BDP R6G (~530 nm), for example, a 532 nm laser.
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Emission: Use a bandpass filter that captures the peak emission of BDP R6G (~548 nm), for example, a 550-600 nm filter.
Steps to Minimize Photobleaching During Imaging:
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Find the Region of Interest: Use brightfield or DIC to locate the cells or area of your sample you wish to image.
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Initial Focusing: If you must use fluorescence to focus, use a low laser power and a fast scan speed to minimize light exposure.
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Optimize Imaging Parameters:
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Laser Power: Start with a very low laser power (e.g., 0.1-1% of maximum) and gradually increase it until you achieve a satisfactory signal-to-noise ratio.
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Exposure Time/Dwell Time: Use the shortest exposure time or pixel dwell time that provides a clear image.
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Gain: Adjust the detector gain to amplify the signal, which can allow for the use of lower laser powers.
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Pinhole (Confocal): For confocal microscopy, open the pinhole slightly to increase signal collection, but be aware that this will reduce the optical sectioning capability.
-
-
Image Acquisition: Once your parameters are optimized, acquire your images. For time-lapse experiments, use the lowest possible frame rate and laser power that will still allow you to capture the biological process of interest.
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Use of Antifade Reagents: For fixed samples, mount your coverslip with an antifade mounting medium. Allow the mounting medium to cure as per the manufacturer's instructions before imaging. Note that some commercial antifade reagents may not be fully compatible with BODIPY dyes; it is advisable to test the compatibility with your specific experimental setup.
Visualizations
Caption: Experimental workflow for labeling and imaging with this compound.
Caption: Logical relationship between causes and prevention of photobleaching.
References
Addressing BDP R6G alkyne solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP R6G alkyne. The information provided addresses common challenges, with a focus on solubility issues in aqueous buffers.
FAQs: this compound Solubility and Handling
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, HEPES)?
A1: this compound, like most BODIPY dyes, is inherently hydrophobic and has poor solubility in aqueous solutions.[1][2] Its structure is largely nonpolar, leading to aggregation and precipitation in water-based buffers. Direct dissolution in aqueous media is generally not feasible. The recommended method is to first dissolve the dye in a water-miscible organic solvent.[3][4]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvents for creating a concentrated stock solution are anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3] this compound shows good solubility in these polar aprotic solvents.
Q3: How should I prepare my working solution of this compound in an aqueous buffer?
A3: To prepare a working solution, you should first create a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO. Then, while vortexing or stirring your aqueous buffer, add the stock solution dropwise to achieve the desired final concentration. This rapid mixing helps prevent the dye from precipitating.
Q4: What is the maximum recommended final concentration of DMSO in my aqueous buffer for cell-based experiments?
A4: For most cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of 0.1% to 1% is well-tolerated by most cell lines. Concentrations above 1% can lead to a noticeable decrease in cell viability, and it is advisable not to exceed 5% in most biological applications.
Q5: Can I do anything else to improve the solubility of this compound in my working solution?
A5: Yes, in addition to using a co-solvent, you can try the following:
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Gentle Warming: Gently warming the solution to 37°C may aid in dissolution.
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Sonication: Briefly sonicating the solution can help to break up aggregates.
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Using Surfactants: For some applications, a non-ionic surfactant like Pluronic® F-127 can be used to improve the solubility of hydrophobic dyes. This is particularly common for loading dyes into live cells.
Q6: I am observing fluorescence quenching with my this compound. What could be the cause?
A6: Fluorescence quenching can occur due to several factors in aqueous buffers. High concentrations of the dye can lead to self-quenching through aggregation. Additionally, certain components in your buffer or sample, such as the amino acid tryptophan, can quench the fluorescence of rhodamine-like dyes through photoinduced electron transfer (PET). Ensure you are working at an optimal, low concentration of the dye and that your buffer composition is compatible with fluorescence experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution into aqueous buffer | The concentration of the dye in the final aqueous solution is above its solubility limit. | - Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient (typically 0.1% - 5%).- Lower the final working concentration of this compound.- Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.- Consider using a surfactant like Pluronic® F-127 to aid solubilization. |
| Low or no signal in fluorescence microscopy or flow cytometry | - Poor dye solubility and aggregation: The dye has precipitated out of solution.- Low labeling efficiency: The click chemistry reaction was inefficient.- Photobleaching: The dye has been exposed to excessive light. | - Follow the recommended solubilization protocol to ensure the dye is properly dissolved.- Optimize the click chemistry reaction conditions (see protocol below).- Use fresh solutions of catalysts and reducing agents.- Minimize light exposure during staining and imaging. Use an anti-fade mounting medium for microscopy. |
| High background signal in imaging or flow cytometry | - Nonspecific binding of the dye: The dye is sticking to cellular components nonspecifically.- Excess unbound dye: The sample was not washed sufficiently after labeling. | - Include blocking steps in your protocol (e.g., with BSA).- Optimize the dye concentration; use the lowest concentration that gives a good signal.- Increase the number and duration of wash steps after the labeling reaction.- For flow cytometry, use appropriate controls, such as an unstained sample and a fluorescence minus one (FMO) control. |
| Cell death or altered cell morphology | DMSO toxicity: The final concentration of DMSO is too high for your cell type. | - Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cells.- Keep the final DMSO concentration below 1% whenever possible.- Minimize the incubation time with the dye-containing medium. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
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Prepare a Stock Solution:
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Weigh out the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to make a 1-10 mM stock solution. For example, for a 10 mM stock of this compound (MW: 377.2 g/mol ), dissolve 3.77 mg in 1 mL of DMSO.
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Vortex or sonicate briefly until the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Prepare the Working Solution:
-
Place the desired volume of your aqueous buffer (e.g., PBS) in a tube.
-
While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration is within the acceptable range for your experiment (e.g., ≤ 1%).
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Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins in Cell Lysate
This protocol is a general guideline for labeling azide-modified proteins with this compound.
-
Prepare Reagents:
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This compound: 10 mM stock in DMSO.
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Copper(II) Sulfate (CuSO₄): 20 mM stock in water.
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THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): 100 mM stock in water. (THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst).
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Sodium Ascorbate: 300 mM stock in water (prepare fresh). Sodium ascorbate reduces Cu(II) to the active Cu(I) state.
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Azide-modified protein lysate: 1-5 mg/mL in a suitable buffer.
-
-
Labeling Reaction:
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In a microcentrifuge tube, combine the following in order:
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50 µL of protein lysate
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90 µL of PBS
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20 µL of 1 mM this compound in DMSO (final concentration ~100 µM, adjust as needed)
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-
Vortex briefly to mix.
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Add 10 µL of 100 mM THPTA solution and vortex.
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Add 10 µL of 20 mM CuSO₄ solution and vortex.
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To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.
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Vortex briefly and protect the reaction from light.
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Incubate at room temperature for 30-60 minutes.
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-
Downstream Processing:
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The labeled proteins in the lysate are now ready for downstream analysis such as SDS-PAGE with in-gel fluorescence scanning or enrichment followed by mass spectrometry.
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Visualizations
Caption: A typical experimental workflow for labeling azide-modified samples with this compound.
Caption: Workflow for metabolic labeling and visualization of glycoproteins using this compound.
References
Technical Support Center: Minimizing Cell Toxicity of BDP R6G Alkyne in Live-Cell Imaging
Welcome to the technical support center for the effective and safe use of BDP R6G alkyne in live-cell imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cell toxicity and acquire high-quality imaging data.
Troubleshooting Guide
This guide addresses specific issues that may arise during live-cell imaging experiments using this compound.
Issue 1: High Cell Death or Signs of Cellular Stress After Labeling
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Question: My cells are showing signs of stress (e.g., rounding up, detaching, blebbing) or significant cell death after incubation with this compound and the click chemistry reaction components. What could be the cause and how can I fix it?
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Answer: High cell toxicity following this compound labeling is often multifactorial, stemming from the chemical toxicity of the labeling reagents and the probe itself. The primary culprits are typically the copper catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the concentration of the this compound, and the incubation time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Copper Toxicity | The copper(I) catalyst required for the CuAAC reaction is a known source of cellular toxicity, primarily through the generation of reactive oxygen species (ROS) which leads to oxidative stress and cellular damage.[1] | Optimize the CuAAC Reaction: Incorporate a copper-chelating ligand, such as THPTA, to protect cells from copper-induced damage.[1] Use Copper-Free Click Chemistry: The most effective way to eliminate copper toxicity is to switch to a copper-free click chemistry method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This involves using a strained cyclooctyne derivative instead of a terminal alkyne like this compound. |
| High this compound Concentration | Excessive concentrations of the fluorescent probe can lead to cytotoxic effects. | Perform a concentration titration to find the lowest effective concentration of this compound that still provides a sufficient signal-to-noise ratio. Start with a low concentration (e.g., 1-5 µM) and incrementally increase it. |
| Prolonged Incubation Time | Leaving the cells in contact with the labeling cocktail for too long can increase cellular stress and toxicity.[1] | Optimize the incubation time. Aim for the shortest duration that allows for adequate labeling. This is typically in the range of 15-30 minutes for the click reaction. |
Issue 2: Weak Fluorescent Signal
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Question: I am not observing a strong fluorescent signal from my cells after labeling with this compound. What are the possible reasons and how can I improve the signal?
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Answer: A weak or absent fluorescent signal can be due to several factors, including inefficient labeling, low probe concentration, or issues with the imaging setup.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low this compound Concentration | The concentration of the probe may be too low for effective labeling. | Gradually increase the concentration of this compound in your labeling reaction. Ensure you are not exceeding cytotoxic levels by performing viability assays in parallel. |
| Inefficient Click Reaction | The CuAAC reaction may not be proceeding efficiently. This could be due to degraded reagents or suboptimal reaction conditions. | Prepare fresh solutions of all click chemistry reagents, especially the sodium ascorbate reducing agent. Ensure the components of the labeling cocktail are added in the correct order (see protocol below). |
| Suboptimal Imaging Settings | The microscope settings may not be optimized for detecting the BDP R6G fluorophore. | Check the excitation and emission filters on your microscope to ensure they are appropriate for BDP R6G (Excitation max ~530 nm, Emission max ~550 nm). Increase the exposure time or laser power, but be mindful of inducing phototoxicity. |
Issue 3: High Background Fluorescence
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Question: My images have high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce the background?
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Answer: High background can be caused by unbound probe or non-specific binding.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Washing | Residual, unbound this compound in the imaging medium will contribute to high background. | Increase the number and duration of wash steps after the labeling reaction. Use a pre-warmed, serum-free imaging medium for washing. |
| Non-specific Binding | The probe may be binding non-specifically to cellular components or the culture dish. | Include a blocking step with a protein-containing solution (e.g., BSA) before labeling. Consider using imaging dishes with low-fluorescence glass bottoms. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of toxicity when using this compound in live-cell imaging?
A1: The two main sources of toxicity are chemical toxicity and phototoxicity .
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Chemical Toxicity: This primarily arises from the copper(I) catalyst used in the CuAAC click chemistry reaction, which can generate harmful reactive oxygen species (ROS). The concentration and incubation time of the this compound itself can also contribute to cellular stress.
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Phototoxicity: The high-intensity light used to excite the BDP R6G fluorophore can also produce ROS, leading to cellular damage, especially during long-term time-lapse imaging.
Q2: How can I assess the health of my cells during a live-cell imaging experiment?
A2: It is crucial to monitor cell health throughout your experiment. You can do this by:
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Visual Inspection: Regularly check for morphological changes such as cell rounding, membrane blebbing, or detachment using phase-contrast or DIC microscopy.
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Viability Dyes: Use a live/dead cell stain (e.g., Propidium Iodide or Calcein AM) on a parallel control plate to quantify cell viability after the labeling and imaging process.
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Mitochondrial Health: Assess mitochondrial morphology and membrane potential using a mitochondrial-specific dye like MitoTracker Red, as mitochondrial dysfunction is an early indicator of cellular stress.
Q3: Are there alternatives to copper-catalyzed click chemistry for live-cell imaging?
A3: Yes, the preferred method for live-cell imaging is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This is a type of copper-free click chemistry that utilizes a strained cyclooctyne which reacts spontaneously with an azide, eliminating the need for a toxic copper catalyst. If you are using a terminal alkyne like this compound, you are limited to the copper-catalyzed reaction. However, for future experiments, consider using a dye conjugated to a strained alkyne.
Q4: What are the key parameters to optimize for minimizing phototoxicity?
A4: To minimize phototoxicity, you should:
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Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.
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Shorten Exposure Time: Minimize the duration of light exposure for each image captured.
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Avoid Unnecessary Illumination: Use features on your microscope that shutter the light source when an image is not being actively acquired to prevent "illumination overhead".
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Use Longer Wavelength Dyes: When possible, choose fluorophores with excitation wavelengths in the red or far-red spectrum, as this light is generally less energetic and causes less damage to cells.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
This protocol provides a general framework for labeling live cells using this compound and CuAAC. Note: All concentrations and incubation times should be optimized for your specific cell type and experimental conditions.
Materials:
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Cells cultured on imaging-compatible plates/slides
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This compound (stock solution in DMSO)
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Azide-modified molecule of interest
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Copper(II) sulfate (CuSO₄)
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Copper-chelating ligand (e.g., THPTA)
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Sodium Ascorbate (freshly prepared)
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Pre-warmed imaging medium (serum-free, phenol red-free)
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Phosphate-Buffered Saline (PBS)
Procedure:
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Cell Preparation: Culture cells to the desired confluency (typically 60-80%). If applicable, incubate cells with your azide-modified molecule for the desired period to allow for metabolic incorporation.
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Wash: Gently wash the cells twice with pre-warmed PBS or imaging medium to remove any unincorporated azide-modified molecules.
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Prepare Labeling Cocktail: In the pre-warmed imaging medium, add the reagents in the following order. Prepare this solution immediately before use.
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This compound (final concentration: 1-10 µM)
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THPTA (final concentration: 100-250 µM)
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CuSO₄ (final concentration: 20-50 µM). Mix well.
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Sodium Ascorbate (final concentration: 1 mM). The solution should remain clear.
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Cell Labeling: Remove the wash buffer from the cells and add the final labeling cocktail.
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Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light.
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Washing and Imaging:
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Gently remove the labeling cocktail and wash the cells three times with pre-warmed imaging medium.
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Proceed immediately to live-cell imaging under optimized, low-phototoxicity conditions.
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Visualizations
Caption: Workflow for live-cell labeling using this compound via CuAAC.
Caption: Sources and pathways of toxicity in live-cell imaging with this compound.
References
How to improve the signal-to-noise ratio of BDP R6G alkyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio when using BDP R6G alkyne in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectral properties?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2] It is designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1] Its spectral properties are similar to the well-known Rhodamine 6G (R6G), making it a suitable alternative with the advantage of being a terminal alkyne for covalent labeling.[1][2] BDP R6G is known for its high fluorescence quantum yield and photostability.
Key Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~530 nm | |
| Emission Maximum (λem) | ~548 nm | |
| Fluorescence Quantum Yield | 0.96 | |
| Molecular Weight | 377.2 g/mol | |
| Solubility | DMF, DMSO, DCM |
Q2: What are the primary causes of a low signal-to-noise ratio with this compound?
A low signal-to-noise ratio can stem from several factors, which can be broadly categorized as issues with the fluorescent signal (low signal) or excessive background (high noise).
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Low Signal:
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Inefficient click chemistry reaction.
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Low incorporation of the azide- or alkyne-modified biomolecule.
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Fluorescence quenching.
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Photobleaching.
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-
High Noise:
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High background autofluorescence from the sample.
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Non-specific binding of the this compound.
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Residual, unbound dye.
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Q3: How can I minimize non-specific binding of this compound?
Non-specific binding can occur due to hydrophobic interactions or charge-mediated interactions. Strategies to reduce this include:
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Optimizing Dye Concentration: Use the lowest concentration of this compound that still provides a detectable signal.
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Washing Steps: Increase the number and duration of wash steps after the click chemistry reaction to remove unbound dye.
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Blocking: Use appropriate blocking agents. For immunofluorescence applications, serum from the same species as the secondary antibody is effective.
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Solvent Considerations: For non-sulfonated dyes like BDP R6G, including a co-solvent like DMSO (up to 50%) in the reaction buffer can help reduce aggregation and non-specific binding.
Q4: What can cause the fluorescence of this compound to quench?
Fluorescence quenching is the reduction of fluorescence intensity due to a variety of processes. For BODIPY dyes, quenching can occur at high concentrations due to dye aggregation. Additionally, the formation of non-fluorescent complexes can lead to static quenching.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
Problem 1: Weak or No Fluorescent Signal
A weak or absent signal is a common issue that can often be traced back to the click chemistry reaction or subsequent imaging steps.
Troubleshooting Workflow for Weak Signal
Workflow for troubleshooting a weak fluorescent signal.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Inefficient Click Reaction | Optimize the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Ensure all reagents are fresh, especially the sodium ascorbate solution. Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst. Refer to Protocol 1 for a detailed methodology. |
| Low Biomolecule Labeling | Verify the incorporation of the azide or alkyne handle into your biomolecule of interest using an independent method (e.g., mass spectrometry). |
| Photobleaching | Minimize the exposure time and excitation light intensity during image acquisition. Use an anti-fade mounting medium. |
| Fluorescence Quenching | Reduce the concentration of this compound to minimize aggregation-induced quenching. |
Problem 2: High Background Fluorescence
High background can obscure the specific signal, leading to a poor signal-to-noise ratio. The source can be either sample autofluorescence or non-specific dye binding.
Troubleshooting Workflow for High Background
Workflow for troubleshooting high background fluorescence.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Sample Autofluorescence | This is common in tissues containing collagen, elastin, or red blood cells. Aldehyde-based fixatives can also induce autofluorescence. Consider using a chemical quenching agent like Sudan Black B or a spectral unmixing approach if your imaging system supports it. Refer to Protocol 2 for an autofluorescence quenching procedure. |
| Non-specific Dye Binding | This can be due to high dye concentration or insufficient washing. Titrate the this compound to the lowest effective concentration. Increase the number and duration of wash steps post-reaction. Use appropriate blocking buffers. Refer to Protocol 3 for optimizing the staining procedure. |
| Residual Unbound Dye | Ensure thorough washing after the click reaction to remove any unbound this compound. |
Experimental Protocols
Protocol 1: Optimizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a general framework for labeling azide-modified biomolecules with this compound.
Materials:
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Azide-modified biomolecule
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This compound
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Copper(II) sulfate (CuSO₄)
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Copper ligand (e.g., THPTA)
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Sodium ascorbate
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Reaction buffer (e.g., PBS, pH 7.4)
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DMSO (if needed for dye solubility)
Procedure:
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Prepare stock solutions:
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This compound: 10 mM in DMSO
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CuSO₄: 20 mM in water
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Ligand (THPTA): 50 mM in water
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Sodium ascorbate: 100 mM in water (prepare fresh)
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In a microcentrifuge tube, combine the azide-modified biomolecule with this compound. A 2- to 10-fold molar excess of the dye over the biomolecule is a good starting point.
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Prepare the catalyst premix in a separate tube by mixing CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is recommended to protect biomolecules.
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Add the catalyst premix to the reaction tube.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubate the reaction at room temperature for 1-2 hours, protected from light.
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Purify the labeled biomolecule to remove excess dye and reaction components.
Typical CuAAC Reaction Component Concentrations
| Component | Concentration Range | Notes |
| Alkyne/Azide-Biomolecule | 1 - 50 µM | Lower concentrations may require longer reaction times. |
| This compound/Azide Probe | 10 µM - 1 mM | Use at least a 2-fold excess over the biomolecule. |
| CuSO₄ | 50 µM - 1 mM | |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand to copper ratio of at least 5:1. |
| Sodium Ascorbate | 1 mM - 5 mM | Prepare fresh for each experiment. |
Protocol 2: Autofluorescence Quenching with Sudan Black B
This protocol is for reducing autofluorescence in fixed cells or tissue sections.
Materials:
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Fixed and permeabilized samples on slides
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Sudan Black B (SBB) staining solution (0.1% in 70% ethanol)
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70% ethanol
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PBS or TBS
Procedure:
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After fixation and permeabilization, wash the samples with PBS.
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Incubate the samples in the SBB staining solution for 10-20 minutes at room temperature.
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Briefly rinse the slides in 70% ethanol to remove excess SBB.
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Wash thoroughly with PBS or TBS.
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Proceed with the click chemistry reaction and subsequent imaging.
Protocol 3: Optimizing the Staining Procedure to Reduce Non-Specific Binding
This protocol outlines steps to minimize non-specific binding of this compound.
Logical Flow for Optimizing Staining
Workflow for reducing non-specific dye binding.
Procedure:
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Titrate this compound: Perform a dilution series of the this compound to find the optimal concentration that provides a good signal without excessive background.
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Optimize Blocking (for IF): Before adding antibodies or performing the click reaction, incubate the sample with a suitable blocking buffer (e.g., 5% normal serum in PBS) for at least 1 hour at room temperature.
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Increase Washing: After the click chemistry reaction, increase the number and duration of wash steps. For example, perform three washes of 10 minutes each with PBS containing a low concentration of a mild detergent (e.g., 0.05% Tween-20).
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Run Controls: Always include proper controls:
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Unstained Control: To assess autofluorescence.
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No-Click-Reaction Control: To check for non-specific binding of the dye itself, independent of the click reaction.
-
References
Technical Support Center: Overcoming Non-Specific Binding of BDP R6G Alkyne
Welcome to the technical support center for BDP R6G alkyne. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to non-specific binding during bioconjugation and imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
Non-specific binding of this compound can stem from several factors:
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Hydrophobic Interactions: BDP R6G, as a member of the BODIPY dye family, is inherently hydrophobic. This can lead to its aggregation in aqueous buffers and non-specific association with hydrophobic regions of proteins and cellular membranes.[1]
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High Dye Concentration: Using an excessively high concentration of this compound increases the likelihood of non-specific interactions and the formation of fluorescent aggregates.[]
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Suboptimal Click Chemistry Reaction Conditions: Inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) can leave unreacted this compound, which can then bind non-specifically. This can be due to incorrect concentrations of copper, ligand, or reducing agent.
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Insufficient Blocking: Failure to adequately block non-specific binding sites on cells, tissues, or other substrates can lead to background signal.
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Inadequate Washing: Insufficient washing after the click reaction can leave unbound this compound, contributing to high background.[]
Q2: How can I minimize the aggregation of this compound in my experiments?
Due to its hydrophobic nature, this compound can aggregate in aqueous solutions. To minimize this:
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Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in an organic solvent such as DMSO or ethanol.[1]
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Working Solution Preparation: When diluting the stock solution into your aqueous reaction buffer, vortex the solution vigorously immediately before adding it to your sample. This helps to disperse the dye and reduce the formation of aggregates.[1]
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Avoid Icing Solutions: Do not place the diluted this compound solution on ice, as this can promote aggregation.
Q3: What are the recommended concentrations for this compound and the click chemistry reagents?
Optimizing the concentration of all components is crucial. The following table provides recommended starting concentrations, but titration is highly recommended for each specific application.
| Reagent | Recommended Starting Concentration | Titration Range | Key Considerations |
| This compound | 1-5 µM | 0.1-10 µM | Higher concentrations can increase non-specific binding. |
| Copper (II) Sulfate (CuSO₄) | 100 µM | 50-250 µM | Can be cytotoxic at high concentrations. |
| Ligand (e.g., THPTA) | 500 µM | 250-1250 µM | A 5:1 ligand-to-copper ratio is often recommended to stabilize Cu(I) and protect biomolecules. |
| Sodium Ascorbate | 2.5 mM | 1-5 mM | Should be prepared fresh to act as an effective reducing agent. |
Q4: What blocking agents are effective in reducing non-specific binding of this compound?
Several blocking agents can be used to saturate non-specific binding sites before introducing the this compound.
| Blocking Agent | Concentration | Application Notes |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) in PBS | A common and effective blocking agent for cell-based assays. |
| Normal Serum | 5-10% (v/v) in PBS | Use serum from the species in which the secondary antibody (if used) was raised. |
| Non-fat Dry Milk | 5% (w/v) in TBS | Primarily used for western blotting; may not be suitable for all fluorescence applications. |
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Problem 1: High Background Fluorescence
| Potential Cause | Recommended Solution |
| This compound Concentration Too High | Perform a titration to determine the optimal dye concentration. Start with a lower concentration (e.g., 0.5-1 µM) and gradually increase it. |
| Dye Aggregation | Prepare fresh dilutions of this compound from a DMSO or ethanol stock immediately before use. Vortex vigorously upon dilution in aqueous buffer. |
| Insufficient Washing | Increase the number and duration of wash steps after the click reaction. Use a buffer containing a mild detergent like 0.05% Tween-20. |
| Inadequate Blocking | Increase the concentration or incubation time of your blocking agent. Consider trying a different blocking agent (see table above). |
| Autofluorescence | Image an unstained control sample to assess the level of endogenous fluorescence. If high, consider using a commercial autofluorescence quenching kit. |
Problem 2: Weak or No Specific Signal
| Potential Cause | Recommended Solution |
| Inefficient Click Reaction | Optimize the concentrations of CuSO₄, ligand, and sodium ascorbate. Ensure the sodium ascorbate solution is freshly prepared. |
| This compound Concentration Too Low | Titrate the dye to a higher concentration, being mindful of the potential for increased background. |
| Insufficient Incubation Time | Increase the incubation time for the click reaction (e.g., from 30 minutes to 1 hour). |
| Degradation of Azide or Alkyne | Ensure proper storage of all reagents. Azide- and alkyne-modified molecules can be sensitive to degradation. |
Experimental Protocols
Protocol 1: General Staining of Azide-Modified Molecules in Fixed Cells with this compound
This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
3% BSA in PBS (Blocking Buffer)
-
This compound (stock in DMSO)
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Anti-fade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Click Reaction Cocktail Preparation (Prepare immediately before use):
-
For a 100 µL reaction, mix the following in order:
-
PBS
-
CuSO₄ (to a final concentration of 100 µM)
-
THPTA (to a final concentration of 500 µM)
-
This compound (to a final concentration of 1-5 µM)
-
-
Add freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM to initiate the reaction.
-
-
Staining:
-
Remove the blocking buffer from the cells.
-
Add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash three times for 5 minutes each with PBS containing 0.05% Tween-20.
-
Wash once with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope with appropriate filters for BDP R6G (Excitation/Emission: ~530/550 nm).
-
Visual Guides
References
Optimizing Click Chemistry Reactions for BDP R6G Alkyne: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing click chemistry reactions involving BDP R6G alkyne. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful conjugation experiments.
Troubleshooting Guide
This section addresses common issues encountered during click chemistry reactions with this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My click reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Storage: Ensure that your this compound and azide partner are not degraded. This compound should be stored at -20°C in the dark and desiccated.[1][2] Avoid prolonged exposure to light.[1][2] Prepare fresh stock solutions of sodium ascorbate, as it is prone to oxidation.
-
Copper (I) Catalyst Activity: The Cu(I) catalyst is essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction and is sensitive to oxidation.
-
In situ Generation: Ensure you are using a sufficient excess of a reducing agent like sodium ascorbate to convert the Cu(II) salt (e.g., CuSO₄) to the active Cu(I) state.[3]
-
Oxygen Exclusion: Oxygen can deactivate the Cu(I) catalyst. It is recommended to degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Ligand Choice and Concentration: A copper-chelating ligand is crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing damage to biomolecules.
-
For aqueous reactions, water-soluble ligands like THPTA or BTTAA are recommended.
-
A ligand-to-copper ratio of 5:1 is often suggested to protect biomolecules from reactive oxygen species.
-
-
Solvent and Solubility: this compound is soluble in organic solvents like DMF, DMSO, and DCM. Ensure that all reaction components are soluble in the chosen solvent system. For reactions with biomolecules in aqueous buffers, adding a co-solvent like DMSO can help with the solubility of the dye.
-
Reaction Conditions: The reaction may require optimization of time and temperature. While many click reactions proceed efficiently at room temperature, gentle heating might be necessary in some cases. However, be aware that higher temperatures can promote side reactions like alkyne dimerization.
-
Issue 2: Presence of Side Products and Impurities
-
Question: I am observing unexpected spots on my TLC or peaks in my LC-MS analysis. What are the possible side reactions and how can I minimize them?
-
Answer: The appearance of side products can complicate purification and analysis. Here are some common side reactions and solutions:
-
Alkyne Homocoupling (Glaser Coupling): Terminal alkynes can dimerize in the presence of copper ions and oxygen.
-
Solution: Minimize oxygen in your reaction by degassing solvents and using an inert atmosphere. The presence of a suitable ligand can also suppress this side reaction.
-
-
Reaction with Thiols: If your biomolecule contains free thiol groups (e.g., from cysteine residues), the alkyne group can react with them.
-
Solution: Pre-treatment of your sample with a mild oxidant like hydrogen peroxide can help to eliminate thiol interference. Alternatively, blocking the thiol groups prior to the click reaction can be effective.
-
-
Byproducts from Reagents: Impurities in starting materials or degradation of reagents can lead to side products.
-
Solution: Use high-purity reagents. As mentioned, always use freshly prepared sodium ascorbate solution.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify my BDP R6G-labeled product from the reaction mixture. What are the recommended purification methods?
-
Answer: Proper purification is critical to remove unreacted dye, catalyst, and other reagents. The choice of method depends on the nature of your labeled molecule.
-
For Small Molecules: Column chromatography on silica gel is a common method.
-
For Biomolecules (Proteins, Oligonucleotides):
-
Size-Exclusion Chromatography (SEC): This is effective for separating the labeled biomolecule from smaller molecules like the excess dye and catalyst components.
-
Dialysis: Useful for removing small molecule impurities from larger biomolecules.
-
Precipitation: For oligonucleotides, precipitation with ethanol or acetone can be an effective way to remove excess dye.
-
Reverse-Phase HPLC (RP-HPLC): This technique offers high-resolution separation and is suitable for purifying labeled peptides and oligonucleotides.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for performing a click reaction with this compound?
-
A1: this compound is soluble in DMF, DMSO, and DCM. For reactions involving biomolecules, aqueous buffers with a co-solvent like DMSO are often used to ensure all components remain in solution.
-
-
Q2: Should I use a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) click reaction?
-
A2: The choice depends on your application.
-
CuAAC is a robust and widely used method. It is suitable for a broad range of applications, especially with small molecules and in vitro labeling of biomolecules.
-
SPAAC is a copper-free alternative that is ideal for live-cell imaging and in vivo applications where the cytotoxicity of copper is a concern. BDP R6G azide, a partner for the alkyne, can be used in both CuAAC and SPAAC reactions.
-
-
-
Q3: How can I monitor the progress of my click reaction?
-
A3: You can monitor the reaction using techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or HPLC. For fluorescent products, you can sometimes monitor the reaction by measuring the fluorescence intensity of the product.
-
-
Q4: What are the storage and handling precautions for this compound?
-
A4: this compound should be stored at -20°C in the dark and protected from moisture. It is recommended to handle the compound in a desiccated environment and to avoid prolonged exposure to light. Transportation can be done at room temperature for up to three weeks.
-
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Azide-Containing Biomolecule
This protocol provides a starting point for the conjugation of this compound to a biomolecule. Optimization of reagent concentrations and reaction time may be necessary.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper-chelating ligand (e.g., THPTA or BTTAA)
-
Reaction Buffer (e.g., phosphate buffer, pH 7.4)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of the ligand (e.g., THPTA) in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified biomolecule solution.
-
Add the this compound stock solution. A 1.5 to 10-fold molar excess of the dye over the biomolecule is a common starting point.
-
Add the ligand solution to achieve a final concentration that is 5 times the final copper concentration.
-
Add the CuSO₄ solution to a final concentration of 100-500 µM.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.
-
Gently mix the reaction and protect it from light.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Purify the BDP R6G-labeled biomolecule using an appropriate method as described in the "Difficulty in Purifying the Final Product" section of the troubleshooting guide.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a Strained Alkyne-Modified Biomolecule
This copper-free protocol is suitable for applications where copper cytotoxicity is a concern.
Materials:
-
BDP R6G azide (as the azide partner for the strained alkyne)
-
Strained alkyne-modified biomolecule (e.g., DBCO- or BCN-modified)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve BDP R6G azide in DMSO to a concentration of 10 mM.
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with a 1.5 to 5-fold molar excess of the BDP R6G azide.
-
Ensure the final concentration of DMSO is kept low (typically below 10% v/v) to avoid negative effects on biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the specific strained alkyne used.
-
-
Purification:
-
Purify the labeled biomolecule using size-exclusion chromatography or dialysis to remove the excess BDP R6G azide.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 377.2 g/mol | |
| Excitation Maximum | 530 nm | |
| Emission Maximum | 548 nm | |
| Fluorescence Quantum Yield | 0.96 | |
| Solubility | DMF, DMSO, DCM | |
| Storage Conditions | -20°C in the dark, desiccated |
Table 2: Recommended Starting Concentrations for CuAAC Reactions
| Reagent | Final Concentration | Notes |
| Azide/Alkyne | 10 µM - 1 mM | Dependent on the specific application and reactants. |
| Copper(II) Sulfate | 50 µM - 1 mM | Higher concentrations can increase reaction rates. |
| Reducing Agent (Sodium Ascorbate) | 1 - 10 mM | Should be in excess relative to copper. |
| Ligand (e.g., THPTA, BTTAA) | 5x the copper concentration | Protects biomolecules and stabilizes the catalyst. |
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Troubleshooting logic for low product yield in click chemistry reactions.
References
Validation & Comparative
A Head-to-Head Comparison: BDP R6G Alkyne vs. Rhodamine 6G Alkyne for Click Chemistry
In the realm of bioorthogonal chemistry, the selection of a fluorescent probe is paramount to the success of labeling and imaging experiments. For researchers utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," two popular choices in the green-yellow spectral range are BDP R6G alkyne and Rhodamine 6G alkyne. Both dyes offer high fluorescence quantum yields and are functionalized with a terminal alkyne for covalent attachment to azide-modified biomolecules. However, their underlying chemical structures give rise to distinct photophysical properties that can significantly impact experimental outcomes. This guide provides an objective comparison of these two fluorophores, supported by available data and detailed experimental protocols, to aid researchers in making an informed decision for their specific applications.
At a Glance: Key Performance Metrics
The choice between BDP R6G and Rhodamine 6G often comes down to the specific requirements of the experiment, such as the need for extreme photostability for long-term imaging or the consideration of environmental sensitivity. Below is a summary of their key properties.
| Property | This compound | Rhodamine 6G Alkyne |
| Dye Class | Borondipyrromethene (BODIPY) | Xanthene |
| Excitation Maximum (λex) | ~530 nm | ~518 nm |
| Emission Maximum (λem) | ~548 nm | ~542 nm |
| Molar Extinction Coefficient (ε) | Not specified in reviewed sources | ~116,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.96 | ~0.95 |
| Molecular Weight | ~377.2 g/mol | ~495.57 g/mol |
| Solubility | Good in DMF, DMSO, DCM | Good in DMF, DMSO, alcohols |
| Key Advantages | Generally higher photostability, insensitivity to pH and solvent polarity, narrower emission spectra. | High quantum yield, well-established dye. |
| Potential Considerations | Less established than Rhodamines. | Potential for photobleaching in demanding applications, fluorescence can be sensitive to pH and environment. |
Delving Deeper: A Comparative Analysis
Chemical Structure and Dye Family
The fundamental difference between these two dyes lies in their core structures. This compound belongs to the borondipyrromethene (BODIPY) family of dyes, which are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and exceptional photostability[1][]. Their fluorescence is also notably insensitive to changes in solvent polarity and pH[3].
Rhodamine 6G alkyne, a member of the xanthene dye family, is a classic fluorophore with a long history of use in various applications[4]. While it boasts a very high quantum yield, rhodamine dyes can be more susceptible to photobleaching compared to BODIPYs and their fluorescence can be influenced by environmental factors such as pH and solvent polarity[5].
References
- 1. mdpi.com [mdpi.com]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of BDP R6G Alkyne and Other Prominent BODIPY Dyes for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals at the forefront of cellular imaging and molecular tracking, the selection of the optimal fluorescent probe is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of BDP R6G alkyne with other widely used BODIPY dyes, namely BODIPY FL, BODIPY TMR, and BODIPY 630/650. By presenting key performance metrics, detailed experimental protocols, and workflow visualizations, this document serves as a comprehensive resource for making informed decisions in fluorophore selection.
Boron-dipyrromethene (BODIPY) dyes have become indispensable tools in biological research due to their exceptional photophysical properties. These include high fluorescence quantum yields, sharp excitation and emission peaks, and robust photostability.[][] The this compound, a member of this class, offers the additional advantage of a terminal alkyne group, rendering it suitable for bio-orthogonal "click" chemistry applications for the precise labeling of target biomolecules.[3][4] This guide will delve into a comparative analysis of this compound against other popular BODIPY analogues to highlight their respective strengths and ideal use cases.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is heavily influenced by its spectral characteristics and performance under illumination. The following table summarizes the key photophysical properties of this compound in comparison to BODIPY FL, BODIPY TMR, and BODIPY 630/650.
| Property | This compound | BODIPY FL | BODIPY TMR | BODIPY 630/650 |
| Excitation Maximum (λex) | 530 nm[5] | ~503 nm | ~543 nm | ~625 nm |
| Emission Maximum (λem) | 548 nm | ~512 nm | ~569 nm | ~640 nm |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | >80,000 cm⁻¹M⁻¹ | High (exact value not readily available) | ~101,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.96 | Approaching 1.0 | High (exact value not readily available) | High (exact value not readily available) |
| Solubility | Good in DMF, DMSO, DCM | Soluble in organic solvents | Soluble in DMSO | Soluble in organic solvents |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. The following sections provide methodologies for key experiments relevant to the application of these BODIPY dyes.
Protocol 1: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
BODIPY dye of interest
-
Reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Solvent (e.g., ethanol or DMSO)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the reference.
-
Integrate the area under the emission curves for both the sample and the reference.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol 2: Live Cell Staining and Fluorescence Microscopy
This protocol outlines a general procedure for staining live cells with BODIPY dyes for subsequent visualization by fluorescence microscopy.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
BODIPY dye stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a working solution of the BODIPY dye in pre-warmed cell culture medium. The final concentration typically ranges from 1 to 5 µM.
-
Wash the cells twice with warm PBS to remove any residual medium.
-
Incubate the cells with the BODIPY working solution for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash the cells three times with warm PBS to remove any unbound dye.
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the specific BODIPY dye. For example, a standard FITC filter set is often suitable for BODIPY FL.
Protocol 3: Copper-Catalyzed Click Chemistry for Labeling with this compound
This protocol describes the labeling of an azide-modified biomolecule with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelating ligand (e.g., TBTA or THPTA)
-
Reaction buffer (e.g., PBS or triethylammonium acetate buffer)
-
DMSO
Procedure:
-
Prepare stock solutions:
-
This compound in DMSO (e.g., 10 mM).
-
Azide-modified biomolecule in an appropriate buffer.
-
CuSO₄ in water (e.g., 100 mM).
-
Sodium ascorbate in water (e.g., 100 mM, freshly prepared).
-
Ligand in DMSO or water (e.g., 200 mM THPTA in water).
-
-
In a microcentrifuge tube, combine the azide-modified biomolecule, this compound (typically in a 1.5 to 5-fold molar excess over the biomolecule), and the reaction buffer.
-
Add the copper catalyst premix. This is typically prepared by mixing the CuSO₄ solution with the ligand solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, gel electrophoresis).
-
Purify the labeled biomolecule using a suitable method such as size exclusion chromatography, dialysis, or precipitation to remove unreacted dye and catalyst.
Visualizing Experimental Workflows
To further clarify the application of these dyes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow.
Caption: Workflow for biomolecule labeling and cellular imaging.
The diagram above illustrates two common experimental workflows. The first depicts the labeling of an azide-modified biomolecule with this compound using a copper-catalyzed click reaction. The second outlines the general steps for staining live cells with a BODIPY dye, followed by fluorescence microscopy and image analysis.
Concluding Remarks
The choice between this compound and other BODIPY dyes ultimately depends on the specific experimental requirements. This compound stands out for applications requiring covalent labeling through click chemistry, offering a powerful tool for site-specific conjugation to biomolecules. Its bright fluorescence and high quantum yield make it an excellent choice for demanding imaging applications.
For general-purpose green fluorescence, BODIPY FL remains a robust and widely used option with a well-documented high quantum yield and molar extinction coefficient. When red-shifted excitation and emission are required to avoid autofluorescence or for multiplexing with other green fluorophores, BODIPY TMR and BODIPY 630/650 provide excellent alternatives with high brightness and photostability.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can confidently select the most appropriate BODIPY dye to achieve high-quality, reproducible data in their fluorescence-based studies.
References
A Comparative Guide to the Photostability of BDP R6G Alkyne and Cy5
For researchers and professionals in drug development, the selection of fluorescent dyes is a critical decision that can significantly impact experimental outcomes. Among the myriad of choices, BDP R6G alkyne and Cy5 are two commonly utilized fluorophores. This guide provides an objective comparison of their photostability and overall performance, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The intrinsic brightness and photostability of a fluorophore are determined by its photophysical properties. A summary of these key characteristics for this compound and Cy5 is presented below. Brightness is calculated as the product of the extinction coefficient and the fluorescence quantum yield[1].
| Property | This compound | Cy5 | Reference(s) |
| Excitation Maximum (λex) | 530 nm | ~649 nm | [2][3][4][5] |
| Emission Maximum (λem) | 548 nm | ~667 nm | |
| Molar Extinction Coefficient (ε) | Not explicitly stated | 250,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.96 | 0.20 - 0.27 | |
| Calculated Brightness (ε x Φ) | High | 50,000 - 67,500 | |
| Reported Photostability | Very High | Moderate to Low |
Key Observations:
-
This compound: This dye, belonging to the borondipyrromethene class, exhibits an exceptionally high fluorescence quantum yield of 0.96. It is consistently described as being very photostable.
-
Cy5: A member of the cyanine dye family, Cy5 has a high extinction coefficient but a significantly lower quantum yield compared to this compound. While widely used, Cy5 is known to be susceptible to photobleaching, and its fluorescence can be sensitive to its environment. However, its photostability can be enhanced through the use of additives, making it a key dye for super-resolution microscopy techniques like STORM.
Experimental Protocols
Accurate assessment of fluorophore performance relies on standardized experimental procedures. Below are detailed protocols for measuring photostability and relative fluorescence quantum yield.
1. Measurement of Photostability
This protocol is designed to quantify the rate at which a fluorophore's signal diminishes under continuous illumination.
-
Sample Preparation:
-
Prepare solutions of this compound and Cy5 conjugated to the biomolecule of interest (e.g., an antibody or oligonucleotide) at a standardized concentration.
-
Immobilize the labeled biomolecules on a microscope slide or coverslip. For cellular imaging, prepare cells expressing fluorescently labeled targets.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the sample under continuous illumination using a fluorescence microscope.
-
Use identical, high-intensity illumination conditions for both dyes. The excitation wavelength should be matched to the dye's absorption maximum.
-
The time interval between images should be short enough to accurately capture the fluorescence decay.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of a region of interest containing the fluorophore.
-
Normalize the initial intensity of both dyes to 100%.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
2. Measurement of Relative Fluorescence Quantum Yield
The comparative method is the most common and reliable way to determine the fluorescence quantum yield of a test compound relative to a standard.
-
Standard Selection: Choose a well-characterized standard fluorophore with a known and stable quantum yield that absorbs and emits in a similar spectral region to the test sample. For BDP R6G, Rhodamine 6G in ethanol (Φ = 0.95) is a suitable standard. For Cy5, a standard in the far-red region would be required.
-
Sample Preparation:
-
Prepare a series of dilutions for both the test dye and the standard in the same solvent.
-
To prevent re-absorption effects, the absorbance of the solutions should not exceed 0.1 at the excitation wavelength in a 1 cm cuvette.
-
-
Absorbance and Fluorescence Measurement:
-
Record the UV-Vis absorbance spectra for each solution.
-
Record the fluorescence emission spectra for each solution using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test sample.
-
The quantum yield of the test sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the lines from the plot of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.
-
ηX and ηST are the refractive indices of the test and standard solutions, respectively (if different solvents are used).
-
-
Visualizations
Experimental Workflow for Photostability Comparison
The following diagram illustrates the process for comparing the photostability of two fluorophores.
Caption: Workflow for photostability comparison.
Logical Comparison of Fluorophore Properties
This diagram outlines the key parameters that determine the suitability of a fluorophore for an imaging experiment.
References
Head-to-head comparison of different fluorescent probes for live-cell imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant for the success of live-cell imaging studies. This guide provides an objective comparison of commonly used fluorescent probes, offering supporting experimental data to facilitate an informed decision-making process. We delve into the key performance indicators of various probes, present detailed experimental protocols for their application, and visualize complex biological pathways and workflows.
The ability to visualize dynamic cellular processes in real-time is paramount in modern biological research. At the heart of this capability lies a diverse toolkit of fluorescent molecules. The two main categories of fluorescent probes used for live-cell imaging are organic dyes and fluorescent proteins. Each class presents a unique set of advantages and disadvantages that must be carefully weighed against the specific requirements of an experiment. Organic dyes often boast superior brightness and photostability, making them ideal for demanding applications like single-molecule tracking.[1][2] However, concerns regarding cytotoxicity and cell permeability can limit their use.[1] In contrast, fluorescent proteins offer unparalleled specificity for labeling endogenous proteins through genetic encoding and are generally well-tolerated by cells.[3]
This guide will explore the quantitative properties of several popular classes of fluorescent probes, provide detailed protocols for their use in imaging key cellular organelles, and illustrate relevant biological pathways and experimental workflows.
Data Presentation: A Quantitative Comparison of Fluorescent Probes
The selection of a fluorescent probe is often a trade-off between brightness (quantum yield) and photostability. The following tables summarize key quantitative data for a selection of commonly used organic dyes and fluorescent proteins to aid in this selection process.
Organic Fluorescent Dyes
Organic dyes are synthetic small molecules that can be conjugated to specific cellular targets or designed to accumulate in particular organelles.
| Probe Family | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| Alexa Fluor Dyes | ||||
| Alexa Fluor 488 | 495 | 519 | 0.92[4] | High photostability, pH insensitive. |
| Alexa Fluor 555 | 555 | 565 | 0.10 | Bright, photostable red-orange dye. |
| Alexa Fluor 594 | 590 | 617 | 0.66 | Bright, photostable red dye. |
| Alexa Fluor 647 | 650 | 668 | 0.33 | Bright, far-red dye, good for reducing autofluorescence. |
| Alexa Fluor 750 | 749 | 775 | 0.12 | Near-infrared dye, suitable for deep tissue imaging. |
| Cyanine Dyes (Cy) | ||||
| Cy3 | ~550 | ~570 | ~0.15 (can be environment-dependent) | Bright, but can be prone to photobleaching. |
| Cy5 | ~650 | ~670 | ~0.20 (can be environment-dependent) | Far-red emission, good for multiplexing. |
| Other Dyes | ||||
| DAPI | 358 | 461 | ~0.9 (when bound to DNA) | Binds to DNA in the nucleus. |
| Hoechst 33342 | 350 | 461 | ~0.4 (when bound to DNA) | Cell-permeant nuclear stain. |
| MitoTracker Green FM | 490 | 516 | - | Accumulates in mitochondria regardless of membrane potential. |
| LysoTracker Red DND-99 | 577 | 590 | - | Accumulates in acidic organelles like lysosomes. |
Fluorescent Proteins
Fluorescent proteins are genetically encoded, allowing for the specific labeling of proteins of interest within living cells.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Brightness | Relative Photostability |
| EGFP | 488 | 507 | 0.60 | 57 | Moderate |
| mCherry | 587 | 610 | 0.22 | 20 | Good |
| mRFP1 | 584 | 607 | 0.25 | 22 | Moderate |
| TagRFP | 555 | 584 | 0.48 | 55 | Good |
| mVenus | 515 | 528 | 0.57 | 69 | Good |
| mTurquoise2 | 434 | 474 | 0.93 | 85 | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable live-cell imaging. Below are protocols for staining key cellular organelles.
Protocol 1: Live-Cell Imaging of Mitochondria using MitoTracker Dyes
This protocol describes the staining of mitochondria in living cells using MitoTracker Red CMXRos, a fluorescent dye that accumulates in mitochondria with active membrane potentials.
Materials:
-
MitoTracker Red CMXRos (Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., phenol red-free medium)
-
Glass-bottom dishes or chamber slides suitable for microscopy
Procedure:
-
Cell Seeding: The day before the experiment, seed cells onto glass-bottom dishes at a density that will allow for individual cells to be resolved (typically 50-70% confluency).
-
Probe Preparation: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 50-500 nM in pre-warmed complete cell culture medium. The optimal concentration may vary depending on the cell type.
-
Cell Staining: Remove the culture medium from the cells and replace it with the MitoTracker-containing medium. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for red fluorescence (e.g., TRITC or Texas Red filter set).
Protocol 2: Live-Cell Imaging of Lysosomes using LysoTracker Dyes
This protocol outlines the procedure for staining acidic organelles, primarily lysosomes, in living cells using LysoTracker Green DND-26.
Materials:
-
LysoTracker Green DND-26 (Thermo Fisher Scientific)
-
Complete cell culture medium
-
Live-cell imaging buffer
-
Glass-bottom dishes or chamber slides
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes the day before imaging to achieve 50-70% confluency.
-
Probe Preparation: Prepare a working solution of LysoTracker Green DND-26 in pre-warmed complete culture medium. A final concentration of 50-75 nM is typically recommended.
-
Cell Staining: Replace the existing culture medium with the LysoTracker-containing medium and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer.
-
Imaging: Image the cells immediately using a fluorescence microscope with a filter set appropriate for green fluorescence (e.g., FITC filter set).
Protocol 3: Live-Cell Imaging of the Endoplasmic Reticulum using ER-Tracker Dyes
This protocol details the staining of the endoplasmic reticulum (ER) in living cells using ER-Tracker Green, a dye that selectively labels the ER.
Materials:
-
ER-Tracker Green (BODIPY FL Glibenclamide) (Thermo Fisher Scientific)
-
Complete cell culture medium
-
Live-cell imaging buffer
-
Glass-bottom dishes or chamber slides
Procedure:
-
Cell Seeding: Plate cells on suitable imaging dishes to reach 50-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of ER-Tracker Green in pre-warmed complete culture medium. A final concentration of 100-500 nM is generally effective.
-
Cell Staining: Replace the culture medium with the ER-Tracker containing medium and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed live-cell imaging buffer.
-
Imaging: Proceed with imaging using a fluorescence microscope equipped with a standard FITC filter set.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Signaling Pathway: Calcium Signaling
Fluorescent calcium indicators are instrumental in studying intracellular calcium signaling pathways, which are crucial for a multitude of cellular processes.
Caption: Intracellular calcium signaling pathway initiated by an external stimulus.
Experimental Workflow: Indirect Immunofluorescence
Indirect immunofluorescence is a widely used technique to visualize specific proteins within fixed cells.
Caption: A typical workflow for indirect immunofluorescence staining.
Logical Relationship: Live-Cell Imaging Data Analysis
The analysis of live-cell imaging data involves several key steps to extract meaningful quantitative information.
Caption: A generalized workflow for the analysis of live-cell imaging data.
References
Validating the Specificity of BDP R6G Alkyne Labeling: A Comparative Guide
BDP R6G alkyne is a terminal alkyne-functionalized dye designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2][3] Its spectral properties are similar to Rhodamine 6G (R6G), making it a suitable alternative with potentially improved photostability.[1][4] The core of validating its labeling specificity lies in demonstrating that the fluorescent signal originates specifically from the intended azide-alkyne reaction and not from non-specific binding or off-target reactions.
Performance Comparison of Fluorescent Alkynes
A crucial first step in selecting a fluorescent probe is to compare its photophysical properties with other available alternatives. This allows for an informed decision based on the specific requirements of the experiment, such as the imaging setup and the abundance of the target molecule.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| This compound | 530 | 548 | 0.96 | ~80,000 |
| Fluorescein Alkyne | 495 | 519 | 0.92 | ~70,000 |
| TAMRA Alkyne | 546 | 579 | 0.1 | ~91,000 |
| Cy5 Alkyne | 649 | 670 | 0.28 | ~250,000 |
| Alexa Fluor 488 Alkyne | 495 | 519 | 0.92 | ~71,000 |
| Alexa Fluor 568 Alkyne | 578 | 603 | 0.69 | ~91,300 |
Note: Photophysical properties can be influenced by the local environment and conjugation to biomolecules.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound labeling, a series of control experiments should be performed. The following protocols provide a general framework that can be adapted to specific experimental systems, such as cell culture, tissue samples, or in vitro assays.
Protocol 1: "No-Azide" Control
Objective: To assess the level of non-specific binding of the this compound probe to the biological sample in the absence of the azide-alkyne reaction.
Methodology:
-
Prepare two sets of samples: one with the azide-modified biomolecule of interest ("Azide+") and one without ("Azide-").
-
Perform the metabolic labeling or conjugation step to introduce the azide group in the "Azide+" sample.
-
Subject both "Azide+" and "Azide-" samples to the identical click chemistry reaction conditions, including the this compound and the copper catalyst system.
-
After the reaction and appropriate washing steps, image both sets of samples using identical acquisition parameters.
-
Quantify the fluorescence intensity in both conditions. A minimal signal in the "Azide-" control compared to the "Azide+" sample indicates high specificity of the probe.
Protocol 2: "No-Copper" Control
Objective: To confirm that the labeling is dependent on the copper-catalyzed click chemistry reaction.
Methodology:
-
Prepare two sets of "Azide+" samples.
-
Perform the click chemistry reaction on both sets, but omit the copper sulfate (CuSO₄) from one set ("No-Copper").
-
Include all other reaction components, including this compound and the reducing agent (e.g., sodium ascorbate), in both reactions.
-
Image and quantify the fluorescence intensity. A significantly lower signal in the "No-Copper" control demonstrates that the labeling is indeed a result of the CuAAC reaction.
Protocol 3: Competition Assay
Objective: To further confirm that the labeling is specific to the azide group by competing with a non-fluorescent alkyne.
Methodology:
-
Prepare two sets of "Azide+" samples.
-
In one set, pre-incubate the sample with a large excess of a non-fluorescent terminal alkyne (e.g., 1-ethynyl-2-methylbenzene) before adding the this compound and the click chemistry reaction mix.
-
Perform the click reaction on both sets of samples.
-
Image and quantify the fluorescence. A significant reduction in the fluorescent signal in the sample pre-incubated with the competitor alkyne indicates that this compound is specifically reacting with the azide groups.
Mandatory Visualizations
To clearly illustrate the experimental logic and workflows, the following diagrams are provided.
Caption: Experimental workflow for validating this compound labeling specificity.
Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Data Presentation
All quantitative data from the validation experiments should be summarized in a clear and concise table to facilitate easy comparison.
| Experimental Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Signal-to-Noise Ratio (vs. Azide-) |
| Azide+ | |||
| Azide- (No-Azide Control) | 1.0 | ||
| No-Copper Control | |||
| Competition Assay |
Signal-to-Noise Ratio Calculation: (Mean Intensity of Azide+) / (Mean Intensity of Azide-)
Conclusion
While this compound offers promising photophysical properties for fluorescent labeling, rigorous validation of its labeling specificity is essential for reliable experimental outcomes. By implementing the control experiments outlined in this guide—the "no-azide," "no-copper," and competition assays—researchers can confidently assess the degree of non-specific binding and ensure that the observed fluorescence is a direct result of the specific azide-alkyne cycloaddition. The presented protocols and data analysis framework provide a robust methodology for validating not only this compound but any fluorescent alkyne probe used in click chemistry applications.
References
A Researcher's Guide to Alternatives for Copper-Catalyzed Click Chemistry in Alkyne Dye Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of alkyne-functionalized dyes to biomolecules is a critical technique. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone of click chemistry, its reliance on a cytotoxic copper catalyst presents significant limitations for applications in living systems.[1][2] This guide provides an objective comparison of leading copper-free alternatives, offering the experimental data and protocols necessary to select the optimal ligation strategy for your research needs.
The primary alternatives to CuAAC—Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-electron-demand Diels-Alder (IEDDA) reaction, and Photo-click Chemistry—offer robust and biocompatible methods for labeling with alkyne dyes. Each method presents a unique set of advantages and disadvantages in terms of reaction kinetics, stability, and ease of use.
Quantitative Performance Comparison
The choice of a bioorthogonal ligation technique often depends on a trade-off between reaction speed, biocompatibility, and the steric footprint of the required chemical handles. The following table summarizes the key performance characteristics of CuAAC and its primary copper-free alternatives.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., Cyclooctyne) + Azide | Diene (e.g., Tetrazine) + Dienophile (e.g., Strained Alkene/Alkyne) |
| Catalyst | Copper(I) | None (Catalyst-free)[] | None (Catalyst-free)[4] |
| Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10¹ - 10⁴[5] | 10⁻³ - 1 | 1 - 10⁶ |
| Biocompatibility | Limited due to copper cytotoxicity | High; suitable for live cell and in vivo applications | High; suitable for live cell and in vivo applications |
| Key Advantages | Fast reaction rates, readily available reactants. | Excellent biocompatibility, high selectivity. | Exceptionally fast kinetics, tunable reactivity. |
| Key Limitations | Copper toxicity, potential for off-target effects. | Slower kinetics compared to CuAAC and IEDDA, bulky reactants. | Reactants can be larger than those for SPAAC or CuAAC. |
Reaction Mechanisms and Signaling Pathways
Understanding the underlying chemical transformations is key to troubleshooting and optimizing these ligation strategies.
Experimental Protocols
The following protocols provide a general framework for performing labeling experiments using SPAAC and IEDDA. Researchers should optimize concentrations, reaction times, and purification methods for their specific dye and biomolecule.
Protocol 1: General Procedure for SPAAC Labeling of a Protein
This protocol describes the labeling of an azide-modified protein with a cyclooctyne-containing fluorescent dye.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the cyclooctyne-dye conjugate (e.g., DBCO-dye) in a compatible solvent such as DMSO.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with the cyclooctyne-dye conjugate. A typical starting point is to use a 5- to 10-fold molar excess of the dye.
-
The final protein concentration should be in the low micromolar range to balance reaction efficiency and prevent aggregation.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the cyclooctyne and the concentrations of the reactants.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Confirm successful conjugation and determine the degree of labeling using SDS-PAGE with in-gel fluorescence scanning and/or UV-Vis spectroscopy.
-
Protocol 2: General Procedure for IEDDA Labeling in Live Cells
This protocol outlines the labeling of a biomolecule modified with a strained dienophile (e.g., trans-cyclooctene, TCO) within a live cell culture using a tetrazine-functionalized dye.
-
Cell Culture and Metabolic Labeling:
-
Culture cells to the desired confluency.
-
If applicable, metabolically incorporate the dienophile-modified precursor into the biomolecule of interest by incubating the cells with the precursor for a predetermined time (e.g., 24-48 hours).
-
-
Labeling Reaction:
-
Prepare a stock solution of the tetrazine-dye conjugate in a cell-culture compatible solvent (e.g., DMSO or aqueous buffer).
-
Dilute the tetrazine-dye to its final working concentration (typically in the low micromolar range) in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells, wash once with PBS, and add the medium containing the tetrazine-dye.
-
Incubate the cells for a short period, typically 5 to 60 minutes, at 37°C. The extremely fast kinetics of IEDDA often allow for very short incubation times.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells several times with fresh medium or PBS to remove any unreacted probe.
-
Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen dye.
-
Experimental Workflow
The general workflow for a bioorthogonal labeling experiment, from reagent selection to final analysis, is depicted below.
References
A Researcher's Guide to Fluorescent Dyes for Super-Resolution Microscopy
A detailed comparison of fluorescent probes for advanced imaging techniques, empowering researchers to select the optimal dye for their experimental needs.
Super-resolution microscopy has revolutionized our ability to visualize cellular structures at the nanoscale, breaking the diffraction limit of light. The choice of fluorescent dye is a critical determinant of the quality and success of any super-resolution experiment. This guide provides a comprehensive comparison of fluorescent dyes for three major super-resolution techniques: Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Key Performance Metrics for Super-Resolution Dyes
The ideal fluorescent dye for super-resolution microscopy should exhibit several key characteristics:
-
High Photostability: The ability to withstand intense laser illumination without photobleaching is crucial for collecting a sufficient number of photons for precise localization.[1][2][3]
-
High Brightness (Photon Output): A high photon count per switching event enhances the signal-to-noise ratio, leading to more accurate localization.[1][4]
-
Efficient Photoswitching (for STORM/PALM): For localization-based techniques, dyes must be able to reversibly or irreversibly switch between a fluorescent "on" state and a dark "off" state with high efficiency.
-
Low Duty Cycle (for STORM/PALM): The dye should spend a minimal amount of time in the "on" state to ensure that only a sparse subset of fluorophores is active at any given time, allowing for individual molecule localization.
-
Optimal Spectral Properties: The excitation and emission spectra of the dye must be compatible with the available laser lines and filter sets of the microscope.
-
Small Size: Smaller probes can provide higher labeling density and minimize potential artifacts by reducing the distance between the fluorophore and the target molecule.
Comparison of Fluorescent Dyes for Super-Resolution Techniques
The selection of a fluorescent dye is highly dependent on the chosen super-resolution modality. The following tables summarize the performance of commonly used dyes for STORM, PALM, and STED microscopy.
Stochastic Optical Reconstruction Microscopy (STORM)
STORM and its variant dSTORM rely on the photoswitching of fluorescent dyes to temporally separate their emission and reconstruct a super-resolved image. Organic dyes are the preferred choice for these techniques.
| Dye Category | Examples | Excitation (nm) | Emission (nm) | Brightness/Photon Count | Photostability | Key Advantages | Key Disadvantages |
| Cyanine Dyes | Alexa Fluor 647, Cy5 | ~647 | ~670 | Very High | High | Excellent photoswitching, high photon output, considered the "gold standard" for dSTORM. | Can be sensitive to buffer conditions. |
| CF®647, CF®660C, CF®680 | ~650-680 | ~668-701 | High | High | Bright with good photoswitching properties. | ||
| Rhodamine Dyes | Alexa Fluor 568 | ~578 | ~603 | High | Moderate | Good performance in two-color STORM. | Lower photostability compared to cyanines. |
| Atto 565 | ~564 | ~590 | High | High | High photostability and brightness. | ||
| Green-Excited Dyes | Alexa Fluor 488 | ~495 | ~519 | Moderate | Moderate | Useful for multicolor imaging. | Requires specific buffer conditions for optimal photoswitching. |
| CF®583R, CF®597R | ~583-597 | ~606-620 | High | High | Superior photoswitching for green-excited dSTORM. | Newer dyes, less extensive literature. | |
| Nucleic Acid Stains | YOYO®-1, SYTO® 13 | ~491-488 | ~509-509 | High (when bound to DNA) | Moderate | Excellent for STORM imaging of nucleic acids. | Cell impermeant (YOYO®-1). |
Photoactivated Localization Microscopy (PALM)
PALM is similar to STORM but traditionally utilizes photoactivatable or photoconvertible fluorescent proteins (FPs) that are genetically encoded and fused to a protein of interest.
| Fluorescent Protein | Excitation (nm) | Emission (nm) | Photoactivation/Conversion Laser (nm) | Brightness/Photon Count | Photostability | Key Advantages | Key Disadvantages |
| PA-GFP | 504 | 517 | 405 or 488 | Low to Moderate | Moderate | Good for live-cell and multicolor experiments. | Less flexible in experimental design. |
| PA-TagRFP | 562 | 595 | 405 | High | High | Very bright and photostable, excellent for PALM. | |
| PA-mCherry1 | 570 | 596 | 405 | Low | Low | Suitable for two-color PALM. | Low photon count. |
| Dendra2 | 490 (Green), 553 (Red) | 507 (Green), 573 (Red) | 405 or 488 | Moderate | High | Good for live-cell SMLM due to blue light activation. | |
| PS-CFP2 | 402 (Native), 490 (Converted) | 468 (Native), 511 (Converted) | 405 | High | High | Recommended for most SMLM applications. | |
| mEos3.2 | 506 (Green), 571 (Red) | 516 (Green), 581 (Red) | 405 | High | High | Monomeric with high photon budget. | Can form aggregates at high concentrations. |
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation focus, effectively narrowing the point-spread function. This technique requires highly photostable dyes.
| Dye Category | Examples | Excitation (nm) | Emission (nm) | STED Laser (nm) | Brightness | Photostability | Key Advantages |
| Rhodamine Dyes | Abberior STAR RED | ~638 | ~656 | 775 | Very High | Very High | Engineered for high STED performance, enabling high resolution. |
| Alexa Fluor 594 | ~590 | ~617 | 775 | High | High | Good performance and widely used. | |
| Carbopyronine Dyes | TMR-Halo | ~555 | ~585 | 592 or 775 | High | High | Suitable for live-cell imaging with HaloTag. |
| Silicon Rhodamine (SiR) Dyes | SiR-tubulin, SiR-actin | ~652 | ~674 | 775 | High | High | Cell-permeable and fluorogenic, ideal for live-cell imaging. |
| Green-Emitting Dyes | Alexa Fluor 488 | ~495 | ~519 | 592 | Moderate | Moderate | Can be used with standard 592 nm STED lasers. |
| GFP/YFP | ~488/~514 | ~507/~527 | 592 | Low | Low | Can be used for live-cell STED but with limited resolution. |
Experimental Protocols
Detailed and optimized protocols are essential for successful super-resolution imaging. Below are generalized methodologies for sample preparation and imaging for STORM, PALM, and STED.
STORM/dSTORM Experimental Protocol
This protocol outlines the general steps for preparing and imaging samples for (d)STORM.
-
Sample Preparation and Labeling:
-
Culture cells on high-precision glass coverslips.
-
Fix the cells using an appropriate fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100) if labeling intracellular targets.
-
Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with primary antibodies targeting the protein of interest.
-
Wash thoroughly and incubate with secondary antibodies conjugated to a suitable STORM dye (e.g., Alexa Fluor 647).
-
Wash extensively to remove unbound antibodies.
-
-
Imaging Buffer Preparation:
-
Prepare a photoswitching buffer to induce the blinking of the fluorophores. A common recipe is a GLOX (glucose oxidase and catalase) buffer containing a reducing agent.
-
GLOX Buffer: 10% (w/v) glucose, 1% (v/v) β-mercaptoethanol (BME) or 10-100 mM mercaptoethylamine (MEA), glucose oxidase (e.g., 0.5 mg/mL), and catalase (e.g., 40 µg/mL) in a suitable buffer (e.g., Tris-HCl). The exact composition may need optimization for different dyes.
-
-
Image Acquisition:
-
Mount the coverslip on the microscope.
-
Locate the region of interest using low-intensity illumination.
-
Illuminate the sample with a high-intensity laser corresponding to the excitation wavelength of the dye (e.g., 642 nm for Alexa Fluor 647) to induce photoswitching and imaging.
-
A second, lower-intensity laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from the dark state to the fluorescent state.
-
Acquire a large number of frames (typically 10,000-100,000) to capture the stochastic blinking of individual molecules.
-
-
Image Reconstruction:
-
Use specialized software to localize the center of the point-spread function for each detected fluorescent event in each frame with sub-pixel accuracy.
-
Combine the localization data from all frames to reconstruct the final super-resolved image.
-
PALM Experimental Protocol
This protocol describes the general workflow for PALM imaging using fluorescent proteins.
-
Sample Preparation and Transfection:
-
Culture cells on high-precision glass coverslips.
-
Transfect the cells with a plasmid encoding the protein of interest fused to a photoactivatable or photoconvertible fluorescent protein (e.g., PA-GFP, mEos3.2).
-
Allow sufficient time for protein expression (typically 24-48 hours).
-
Fix the cells if imaging fixed samples. For live-cell PALM, use an appropriate live-cell imaging medium.
-
-
Image Acquisition:
-
Mount the coverslip on the microscope.
-
Use a low-intensity activation laser (e.g., 405 nm) to sparsely and stochastically activate a subset of the fluorescent proteins.
-
Simultaneously, use a higher-intensity excitation laser (e.g., 488 nm for activated PA-GFP or 561 nm for the red form of mEos3.2) to excite the activated fluorophores until they photobleach.
-
Acquire a series of images (thousands of frames) until a sufficient number of single-molecule localizations have been collected.
-
-
Image Reconstruction:
-
Similar to STORM, use localization software to determine the precise coordinates of each activated fluorescent protein.
-
Render the final super-resolution image from the accumulated localization data.
-
STED Experimental Protocol
This protocol provides a general outline for performing STED microscopy.
-
Sample Preparation and Labeling:
-
Prepare and label the sample as you would for conventional immunofluorescence, using a STED-compatible dye (e.g., Abberior STAR RED, Alexa Fluor 594). High labeling density is crucial for high-quality STED images.
-
Mount the sample in an appropriate mounting medium. For some applications, specialized antifade reagents may be beneficial.
-
-
Image Acquisition:
-
Place the sample on the STED microscope.
-
Co-align the excitation laser and the donut-shaped STED depletion laser.
-
The excitation laser excites the fluorophores in a diffraction-limited spot.
-
Immediately following excitation, the STED laser de-excites the fluorophores at the periphery of the excitation spot via stimulated emission. The wavelength of the STED laser must overlap with the emission spectrum of the dye.
-
Scan the co-aligned laser beams across the sample to build the super-resolved image.
-
The resolution is dependent on the intensity of the STED laser; higher intensity generally leads to higher resolution, but also increases the risk of photobleaching.
-
-
Image Analysis:
-
The acquired image is already super-resolved. Further analysis can be performed using standard image analysis software.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for a typical STORM/dSTORM experiment.
Caption: Workflow for a typical PALM experiment.
Caption: Workflow for a typical STED microscopy experiment.
By carefully considering the properties of different fluorescent dyes and optimizing experimental protocols, researchers can harness the full potential of super-resolution microscopy to gain unprecedented insights into the intricate world of cellular biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to maximize performance in STimulated Emission Depletion (STED) nanoscopy of biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescent Probes for Ion Channel Screening
An objective comparison of fluorescent probes to empower researchers in the selection of optimal tools for ion channel drug discovery.
In the landscape of drug discovery, ion channels stand out as a significant target class for therapeutic intervention. The development of high-throughput screening (HTS) assays has been pivotal in identifying modulators of ion channel activity.[1] Among the various HTS methodologies, fluorescence-based assays are particularly prominent due to their adaptability to high-throughput formats, cost-effectiveness, and the rich data they provide.[1][2] This guide offers a comparative analysis of the predominant fluorescent probes used in ion channel screening, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Categories of Fluorescent Probes
Fluorescence-based methods for monitoring ion channel activity primarily fall into two categories:
-
Ion Flux-Based Assays: These assays utilize fluorescent probes that are specific for certain ions, such as calcium (Ca2+), potassium (K+), or sodium (Na+). The change in fluorescence intensity directly correlates with the movement of ions through the channel.[1]
-
Membrane Potential-Sensing Assays: These assays employ dyes that are sensitive to changes in the cell's membrane potential. The opening and closing of ion channels cause fluctuations in the membrane potential, which are then detected by the fluorescent probe.
Each category possesses distinct advantages and limitations that should be carefully considered when designing a screening experiment.
Comparative Analysis of Fluorescent Probes
The selection of an appropriate fluorescent probe is a critical step in the development of a robust ion channel assay. Key performance metrics to consider include the signal-to-background ratio (S/B), signal-to-noise ratio (S/N), and the Z'-factor, which is a statistical measure of assay quality.
Below is a summary of commonly used fluorescent probes and their performance characteristics:
| Probe Type | Target Ion/Parameter | Signal-to-Background (S/B) | Z'-Factor | Advantages | Disadvantages |
| Ion Flux Probes | |||||
| Fluo-4 AM | Calcium (Ca2+) | High | > 0.5 | High sensitivity, commercially available | Indirect measure for some channels |
| FMP | Potassium (K+) | Highest among tested membrane probes | Good | Direct measurement of K+ flux | Can have slower response times |
| ING-2 AM | Sodium (Na+) | Moderate to High | > 0.5 | Specific for Na+ ions | Potential for off-target effects |
| Membrane Potential Probes | |||||
| FRET-based dyes (e.g., CC2-DMPE/DiSBAC2(3)) | Membrane Potential | Good | > 0.5 | Fast response times, ratiometric measurements reduce artifacts | Requires specialized instrumentation, wash steps can limit throughput |
| Oxonol dyes (e.g., DiBAC4(3)) | Membrane Potential | Moderate | Variable | No-wash format | Prone to compound interference |
This table summarizes data from multiple sources and performance may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results.
1. General Protocol for a Fluorescence-Based Ion Flux Assay (Potassium Channel)
This protocol is adapted from a thallium flux assay, which is a common surrogate for potassium flux.
-
Cell Preparation: Seed cells expressing the potassium channel of interest into a 96- or 384-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the thallium-sensitive fluorescent indicator.
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate for 60-90 minutes at room temperature.
-
-
Compound Addition:
-
Add test compounds (potential activators or inhibitors) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Signal Detection:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a stimulus solution containing thallium sulfate to initiate ion flux.
-
Immediately begin kinetic reading of the fluorescence signal.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of thallium influx and thus, potassium channel activity.
-
Calculate the response for each well relative to positive and negative controls.
-
2. Protocol for a Membrane Potential Assay using FRET-based Dyes
This protocol provides a general workflow for measuring changes in membrane potential.
-
Cell Preparation: Plate cells expressing the ion channel of interest in a suitable multi-well plate.
-
Dye Loading:
-
Prepare a solution containing the FRET donor (e.g., CC2-DMPE) and acceptor (e.g., DiSBAC2(3)) dyes.
-
Add the dye solution to the cells and incubate for 30-60 minutes at room temperature.
-
-
Compound Incubation: Add test compounds and incubate as required.
-
Assay and Data Acquisition:
-
Measure the baseline fluorescence ratio of the donor and acceptor dyes.
-
Add a stimulus to open or close the ion channels (e.g., a high concentration of potassium to depolarize the membrane).
-
Record the change in the fluorescence ratio over time.
-
-
Data Interpretation:
-
A change in the FRET ratio indicates a change in membrane potential.
-
Quantify the effect of the test compounds by comparing the change in ratio to that of control wells.
-
Visualizing Workflows and Pathways
Diagram 1: General Workflow for Ion Channel Screening
Caption: A typical workflow for a high-throughput fluorescent probe-based ion channel screen.
Diagram 2: Signaling Pathway for a Voltage-Gated Potassium Channel Assay
Caption: Mechanism of a membrane potential assay for a voltage-gated potassium channel.
Diagram 3: Mechanism of a Ligand-Gated Calcium Channel Assay
Caption: Signaling pathway for a calcium flux assay targeting a ligand-gated ion channel.
Conclusion
The choice of a fluorescent probe for ion channel screening is a multifaceted decision that depends on the specific ion channel target, the desired throughput, and the available instrumentation. While ion flux assays offer a more direct measure of channel function for specific ions, membrane potential assays provide a more universal approach for detecting the activity of various ion channels. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate tools to accelerate their drug discovery efforts. It is important to note that fluorescence-based techniques are indirect methods and should be complemented with electrophysiological studies for thorough validation of findings.
References
Safety Operating Guide
Proper Disposal of BDP R6G Alkyne: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of BDP R6G alkyne, ensuring the protection of personnel and the environment. This document provides immediate safety information, a detailed operational plan for waste handling, and logistical considerations for researchers, scientists, and drug development professionals.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This compound, a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, requires careful handling and disposal due to its potential hazards. This guide provides a procedural, step-by-step plan for its proper disposal.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its hazards. The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is of paramount importance.
Key Hazard Information:
-
Acute Oral Toxicity: Harmful if ingested.
-
Aquatic Toxicity: Very toxic to aquatic life, with the potential for long-term adverse effects in the aquatic environment.
Due to these hazards, under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Quantitative Data and Chemical Properties
A clear understanding of the chemical's properties is essential for its safe handling and disposal.
| Property | Value |
| Chemical Formula | C21H18BF2N3O |
| Molecular Weight | 377.2 g/mol |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMF, DMSO, DCM |
| Appearance | Yellow to brown solid |
| Storage | Store at -20°C in the dark. Desiccate. |
Experimental Protocols: Proper Disposal Procedures
The following protocol outlines the step-by-step process for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.
1. Waste Minimization: The first step in responsible waste management is to minimize the amount of waste generated.
-
Order only the quantity of this compound required for your experiments.
-
Prepare solutions in volumes that will be consumed in a timely manner to avoid degradation and the need to dispose of excess.
2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste.
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
3. Waste Collection and Segregation:
-
Designated Hazardous Waste Container:
-
Use a clearly labeled, leak-proof container for all this compound waste. A high-density polyethylene (HDPE) container is often a suitable choice.
-
The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and the solvents used (e.g., DMSO, DMF).
-
-
Segregation of Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like pipette tips, microfuge tubes, and gloves, in a designated solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid waste container. Do not mix with incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
-
-
Satellite Accumulation Area (SAA):
-
Store the hazardous waste container in a designated SAA within the laboratory. This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Keep the waste container securely closed except when adding waste.
-
4. Disposal of Empty Containers:
-
To be considered non-hazardous, the original this compound container must be thoroughly emptied.
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinses as hazardous waste.
5. Arranging for Professional Disposal:
-
Once the waste container is full (do not exceed 90% capacity) or when waste has been accumulated for a period defined by your institution (often not to exceed one year in the SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Note on Chemical Inactivation: While some fluorescent dyes can be degraded through chemical means (e.g., oxidation or exposure to UV light), there is no standardized, validated protocol for the in-lab chemical inactivation of this compound for disposal purposes. Attempting unverified chemical treatments can be dangerous and may produce other hazardous byproducts. The recommended and safest procedure is collection and professional disposal.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility within the laboratory.
Safeguarding Your Research: A Comprehensive Guide to Handling BDP R6G Alkyne
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling BDP R6G alkyne, a fluorescent dye increasingly utilized in advanced biological imaging and click chemistry applications. Adherence to these procedures will help safeguard personnel and maintain a secure research environment.
Immediate Safety and Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn at all times. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Body Protection: A full-length laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary.
A summary of recommended PPE is provided in the table below.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects against splashes and aerosols |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and absorption |
| Body Protection | Full-length laboratory coat | Protects skin and personal clothing |
| Respiratory | Work in a chemical fume hood | Minimizes inhalation of dusts or aerosols |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risks. The following step-by-step protocol should be followed:
-
Preparation: Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.
-
Weighing and Reconstitution: When weighing the solid compound, perform the task within the fume hood to contain any airborne particles. To reconstitute, add the appropriate solvent slowly and carefully to the vial to avoid splashing.
-
Experimental Use: During experimental procedures, keep the container with this compound sealed when not in use. Handle all solutions containing the dye with the same level of precaution as the solid form.
-
Post-Experiment: After use, securely cap the container and store it according to the recommended conditions. Decontaminate the work area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.
-
Disposal Procedure: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific guidelines for chemical waste pickup and disposal.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
